Product packaging for 8-ETHOXYCARBONYLOCTANOL(Cat. No.:CAS No. 3639-34-7)

8-ETHOXYCARBONYLOCTANOL

Cat. No.: B043726
CAS No.: 3639-34-7
M. Wt: 202.29 g/mol
InChI Key: MNWRYCGYJOYZEI-UHFFFAOYSA-N
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Description

8-Ethoxycarbonyloctanol is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a linear carbon chain terminated with both an alcohol and an ester functional group, making it a valuable building block in organic synthesis. Its primary research value lies in its potential use in polymer chemistry, material science, and the synthesis of more complex molecules such as fragrance compounds, lubricants, or pharmaceutical candidates. Researchers can utilize the reactive hydroxyl group for etherification or esterification reactions, while the ethoxycarbonyl group can be hydrolyzed or further manipulated. This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O3 B043726 8-ETHOXYCARBONYLOCTANOL CAS No. 3639-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 9-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWRYCGYJOYZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394221
Record name Ethyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3639-34-7
Record name Ethyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethoxycarbonyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-ethoxycarbonyloctanol, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of this bifunctional molecule.

Core Chemical Properties

This compound, also known as ethyl 8-hydroxyoctanoate, is an organic molecule containing both a hydroxyl and an ethyl ester functional group. Its bifunctionality makes it a versatile building block in organic synthesis. While extensive experimental data for this specific compound is not widely available, its properties can be estimated based on its structure and comparison with analogous long-chain esters and alcohols.

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyValueSource
IUPAC Name Ethyl 8-hydroxyoctanoateChemScene
Synonyms This compound, 8-Hydroxyoctanoic acid ethyl esterChemScene
CAS Number 93892-06-9ChemScene
Molecular Formula C₁₀H₂₀O₃ChemScene
Molecular Weight 188.26 g/mol ChemScene
Boiling Point 258.19 °C (estimated)The Good Scents Company[1]
Vapor Pressure 0.002 mmHg @ 25 °C (estimated)The Good Scents Company[1]
Flash Point 97.50 °C (estimated)The Good Scents Company[1]
logP (o/w) 1.88 - 1.936 (estimated)ChemScene, The Good Scents Company[1][2]
Topological Polar Surface Area (TPSA) 46.5 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 8ChemScene[2]
Storage Conditions Sealed in dry, 2-8°CChemScene[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Materials:

  • 8-hydroxyoctanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyoctanoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat this washing until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 8-Hydroxyoctanoic Acid + Ethanol + H₂SO₄ (cat.) Reflux Heat under Reflux (4-6 hours) Reactants->Reflux Evaporation1 Remove Excess Ethanol Reflux->Evaporation1 Cooling Extraction Dissolve in Et₂O, Wash with NaHCO₃ (aq) Evaporation1->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation2 Remove Et₂O Drying->Evaporation2 Purification Vacuum Distillation or Column Chromatography Evaporation2->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis and Purification Workflow for this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-WAX or similar)

  • Helium as carrier gas

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis: The retention time of the peak corresponding to this compound can be used for its identification by comparing it with a standard. The mass spectrum will show a characteristic fragmentation pattern, which can be used for structural confirmation. The molecular ion peak (M⁺) may be observed at m/z 188, although it might be weak or absent. Characteristic fragment ions would include those resulting from the loss of an ethoxy group (M-45), a hydroxyl group (M-17), and cleavage of the alkyl chain.

GCMS_Analysis_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) Injection Injection into GC Sample_Prep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

General Workflow for GC-MS Analysis.

Hypothetical Biological Signaling Pathway

As a fatty acid ester, this compound could potentially be metabolized by cellular enzymes, such as esterases, to release 8-hydroxyoctanoic acid and ethanol. 8-Hydroxyoctanoic acid could then enter fatty acid metabolic pathways. This hypothetical pathway is relevant in the context of drug development, where such a molecule could be designed as a prodrug to deliver a biologically active carboxylic acid.

Metabolic_Pathway Ester This compound Hydrolysis Esterase Ester->Hydrolysis Acid 8-Hydroxyoctanoic Acid Hydrolysis->Acid Ethanol Ethanol Hydrolysis->Ethanol Beta_Oxidation β-Oxidation Pathway Acid->Beta_Oxidation Energy Energy Production (ATP) Beta_Oxidation->Energy

Hypothetical Metabolic Fate of this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions. The biological pathway is hypothetical and requires experimental validation.

References

Synthesis of Ethyl 8-Hydroxyoctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for ethyl 8-hydroxyoctanoate, a valuable intermediate in the synthesis of various pharmacologically active compounds. The guide details chemical, enzymatic, and chemoenzymatic approaches, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Chemical Synthesis

The predominant chemical synthesis of ethyl 8-hydroxyoctanoate involves a multi-step process commencing with the synthesis of its precursor, 8-hydroxyoctanoic acid, followed by esterification.

Synthesis of 8-Hydroxyoctanoic Acid

A common and effective route to 8-hydroxyoctanoic acid starts from 6-chlorohexan-1-ol and a malonic ester, typically diethyl malonate. The general reaction scheme involves the alkylation of the malonic ester, followed by saponification and decarboxylation.

Reaction Pathway:

6-Chlorohexan-1-ol 6-Chlorohexan-1-ol Intermediate Malonate Diethyl (6-hydroxyhexyl)malonate 6-Chlorohexan-1-ol->Intermediate Malonate Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate Malonate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Malonate Base Saponification Saponification (e.g., KOH) Intermediate Malonate->Saponification Decarboxylation Decarboxylation (Heat, Acid) Saponification->Decarboxylation 8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid Decarboxylation->8-Hydroxyoctanoic Acid

Caption: Chemical synthesis of 8-hydroxyoctanoic acid.

Experimental Protocol:

A detailed protocol for the synthesis of 8-hydroxyoctanoic acid is outlined in patent literature. The process begins with the reaction of 6-chlorohexan-1-ol with a dialkyl malonate in the presence of a sodium or potassium alcoholate solution. This is followed by distillation to remove the alcohol, neutralization with acid, and extraction with an organic solvent. The resulting intermediate is then de-esterified and decarboxylated by heating to yield 8-hydroxyoctanoic acid. The final product can be isolated as the free acid or converted to its alkali metal salt.

Esterification of 8-Hydroxyoctanoic Acid

The final step in the chemical synthesis is the esterification of 8-hydroxyoctanoic acid with ethanol to yield ethyl 8-hydroxyoctanoate. This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.

Reaction Pathway:

8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid Ethyl 8-Hydroxyoctanoate Ethyl 8-Hydroxyoctanoate 8-Hydroxyoctanoic Acid->Ethyl 8-Hydroxyoctanoate Ethanol Ethanol Ethanol->Ethyl 8-Hydroxyoctanoate Acid Catalyst Acid Catalyst (e.g., H2SO4) Acid Catalyst->Ethyl 8-Hydroxyoctanoate Catalyzes Water Water Ethyl 8-Hydroxyoctanoate->Water +

Caption: Fischer esterification of 8-hydroxyoctanoic acid.

Experimental Protocol:

  • Reaction Setup: 8-hydroxyoctanoic acid is dissolved in an excess of ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The removal of water, for example by using a Dean-Stark apparatus, can improve the yield.

  • Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude ethyl 8-hydroxyoctanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data Summary (Chemical Synthesis):

StepReactantsKey ReagentsTypical YieldReference
1. 8-Hydroxyoctanoic Acid Synthesis 6-Chlorohexan-1-ol, Diethyl malonateSodium ethoxide, KOH~70-80%Patent Literature
2. Esterification 8-Hydroxyoctanoic Acid, EthanolSulfuric acid>90%General Procedure

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of esters. Lipases are the most commonly employed enzymes for this transformation due to their stability in organic solvents and broad substrate specificity. The synthesis of ethyl 8-hydroxyoctanoate can be achieved through direct esterification of 8-hydroxyoctanoic acid with ethanol or via transesterification.

Reaction Pathway (Direct Esterification):

8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid Ethyl 8-Hydroxyoctanoate Ethyl 8-Hydroxyoctanoate 8-Hydroxyoctanoic Acid->Ethyl 8-Hydroxyoctanoate Ethanol Ethanol Ethanol->Ethyl 8-Hydroxyoctanoate Immobilized Lipase Immobilized Lipase (e.g., CAL-B) Immobilized Lipase->Ethyl 8-Hydroxyoctanoate Catalyzes Water Water Ethyl 8-Hydroxyoctanoate->Water +

Caption: Lipase-catalyzed synthesis of ethyl 8-hydroxyoctanoate.

Experimental Protocol (Generalized for Lipase-Catalyzed Esterification):

  • Enzyme Preparation: An immobilized lipase, such as Candida antarctica lipase B (CAL-B, often sold as Novozym 435), is typically used to facilitate easy separation and reuse.

  • Reaction Mixture: 8-hydroxyoctanoic acid and ethanol are dissolved in a suitable organic solvent (e.g., hexane, toluene, or a solvent-free system).

  • Enzyme Addition: The immobilized lipase is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme is filtered off. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary (Enzymatic Synthesis of Similar Esters):

The following table summarizes typical conditions and conversions for the lipase-catalyzed synthesis of other esters, which can be considered indicative for the synthesis of ethyl 8-hydroxyoctanoate.

Ester ProductLipaseTemperature (°C)Molar Ratio (Acid:Alcohol)SolventConversion (%)
Octyl formateNovozym 435401:71,2-dichloroethane96.5
Ethyl butyrateCAL-B451:1Heptane97.5
Phenethyl octanoateLipozyme RM IM301:3 (Acyl donor:Alcohol)Hexane80

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both approaches. A plausible, though not extensively documented for this specific molecule, chemoenzymatic route to ethyl 8-hydroxyoctanoate involves the Baeyer-Villiger oxidation of a cyclic ketone to a lactone, followed by enzymatic alcoholysis.

Conceptual Workflow:

Cyclooctanone Cyclooctanone Oxacyclononan-2-one Oxacyclononan-2-one (Lactone) Cyclooctanone->Oxacyclononan-2-one Baeyer-Villiger Oxidation Peracid Peracid (e.g., m-CPBA) Peracid->Oxacyclononan-2-one Ethyl 8-Hydroxyoctanoate Ethyl 8-Hydroxyoctanoate Oxacyclononan-2-one->Ethyl 8-Hydroxyoctanoate Enzymatic Alcoholysis Lipase Lipase Lipase->Ethyl 8-Hydroxyoctanoate Ethanol Ethanol Ethanol->Ethyl 8-Hydroxyoctanoate

Caption: Chemoenzymatic synthesis of ethyl 8-hydroxyoctanoate.

Experimental Protocol (Conceptual):

  • Baeyer-Villiger Oxidation (Chemical Step):

    • Cyclooctanone is dissolved in a suitable solvent (e.g., dichloromethane).

    • A peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • The reaction is monitored by TLC or GC.

    • Upon completion, the reaction is quenched, and the lactone, oxacyclononan-2-one, is isolated and purified.

  • Enzymatic Alcoholysis (Enzymatic Step):

    • The purified lactone is dissolved in ethanol.

    • An immobilized lipase (e.g., CAL-B) is added.

    • The mixture is incubated at a suitable temperature with agitation.

    • The reaction is monitored for the formation of ethyl 8-hydroxyoctanoate.

    • The enzyme is filtered off, and the product is isolated and purified as described in the enzymatic synthesis section.

Quantitative Data Summary (Chemoenzymatic Synthesis):

StepSubstrateKey Reagent/EnzymeExpected Yield
1. Baeyer-Villiger Oxidation Cyclooctanonem-CPBAHigh (>80%)
2. Enzymatic Alcoholysis Oxacyclononan-2-oneLipase (e.g., CAL-B)High (>90%)

Conclusion

The synthesis of ethyl 8-hydroxyoctanoate can be effectively achieved through various methods, each with its own advantages and disadvantages. Chemical synthesis is a well-established and high-yielding route, but it may involve harsh reaction conditions. Enzymatic synthesis provides a milder and more environmentally friendly alternative with high selectivity, making it particularly attractive for applications in the pharmaceutical and flavor industries. Chemoenzymatic synthesis, while less explored for this specific molecule, offers a promising approach by combining the efficiency of chemical transformations with the selectivity of biocatalysis. The choice of the optimal synthesis route will depend on factors such as the desired purity, scale of production, cost, and environmental considerations.

An In-depth Technical Guide to CAS Number 93892-06-9: Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 8-hydroxyoctanoate (CAS Number: 93892-06-9). It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines. The available data on its synthesis, analytical methods, and safety are presented. It is important to note that while basic properties are documented, in-depth biological studies, including mechanism of action and toxicological data, are not extensively available in the public domain.

Chemical and Physical Properties

Ethyl 8-hydroxyoctanoate is a fatty acid ester. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 93892-06-9ChemScene, The Good Scents Company
Molecular Formula C10H20O3ChemScene
Molecular Weight 188.26 g/mol ChemScene
IUPAC Name ethyl 8-hydroxyoctanoateBOC Sciences
Synonyms 8-Hydroxyoctanoic acid ethyl ester, Ethyl 8-hydroxyoctanoateChemScene
Appearance Colorless to pale yellow clear liquid (estimated)The Good Scents Company
Boiling Point 258.19 °C (estimated at 760 mm Hg)The Good Scents Company
Flash Point 207.00 °F (97.50 °C) (estimated)The Good Scents Company
Water Solubility 1610 mg/L at 25 °C (estimated)The Good Scents Company
logP (o/w) 1.936 (estimated)The Good Scents Company
Vapor Pressure 0.002 mmHg at 25 °C (estimated)The Good Scents Company
Storage Sealed in dry, 2-8°CChemScene

Synthesis

Logical Synthesis Workflow

The synthesis would likely involve the formation of 8-hydroxyoctanoic acid followed by esterification.

Synthesis_Workflow Precursor 8-Hydroxyoctanoic Acid Synthesis Esterification Fischer Esterification Precursor->Esterification Reactant Product Ethyl 8-hydroxyoctanoate Esterification->Product Final Product HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC Sample_Prep->Injection Separation Separation on Newcrom R1 Column Injection->Separation Detection Detection (UV or MS) Separation->Detection Analysis Data Analysis Detection->Analysis

Introduction to Bifunctional C8 Esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Bifunctional C8 Esters

This guide provides a comprehensive overview of the primary synthetic methodologies for producing bifunctional C8 esters, with a focus on derivatives of octanedioic acid (suberic acid). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details both classical chemical and modern enzymatic approaches, presenting experimental protocols, comparative data, and process visualizations to facilitate a deeper understanding of these synthetic pathways.

Bifunctional C8 esters are organic molecules characterized by an eight-carbon aliphatic backbone terminated at both ends by ester functional groups. The most common examples are the dialkyl esters of suberic acid (octanedioic acid), such as dimethyl suberate and diethyl suberate. These compounds are valuable as plasticizers, lubricants, and, importantly, as building blocks in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. Their bifunctional nature allows them to act as linkers, connecting two other molecules or extending a polymer chain.

Chemical Synthesis Strategies

The most established methods for synthesizing diesters rely on the acid-catalyzed reaction between a dicarboxylic acid and an alcohol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.[1] For a bifunctional C8 ester, this involves the reaction of octanedioic acid with two equivalents of an alcohol.

The overall reaction is: HOOC-(CH₂)₆-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₆-COO-R + 2 H₂O

This reaction is a reversible equilibrium. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2] One study demonstrated that increasing the alcohol from an equal amount to a 10-fold excess could boost the final ester yield from 65% to 97%.[2]

Catalysis: Homogeneous vs. Heterogeneous

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common homogeneous catalysts for Fischer esterification. While they are highly active and economical, they present significant challenges, including corrosivity, difficulty in separation from the final product, and the generation of acidic waste.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly employed. These include:

  • Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst, Indion) serve as effective, reusable catalysts.[1]

  • Zeolites and Metal Oxides: Materials like sulfated zirconia (ZrO₂) can provide strong Brønsted acid sites and exhibit high thermal stability.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture (via simple filtration), potential for recycling, and tendency to produce purer products with simpler workup procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a bifunctional C8 ester via acid catalysis.

G Reactants Reactants (Suberic Acid, Alcohol) Reaction Reaction (Reflux, Water Removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or Amberlyst) Catalyst->Reaction Workup Workup (Neutralization, Quenching) Reaction->Workup Extraction Extraction (Organic Solvent) Workup->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product Final Product (Diethyl Suberate) Purification->Product

Caption: General experimental workflow for acid-catalyzed esterification.
Detailed Experimental Protocol: Diethyl Suberate Synthesis

This protocol is a representative example of a Fischer esterification for preparing diethyl suberate.

Materials:

  • Suberic acid (Octanedioic acid)

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄) or an equivalent amount of a solid acid catalyst (e.g., Amberlyst-15)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if removing water azeotropically), add suberic acid (e.g., 0.1 mol, 17.4 g) and absolute ethanol (e.g., 5-10 molar equivalents, 80-160 mL).

  • Catalyst Addition: While stirring, slowly add the acid catalyst. For sulfuric acid, carefully add 1-2 mL. For a solid resin, add ~10% by weight of the suberic acid (approx. 1.7 g).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst was used, it can be removed by filtration at this stage.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Workup: Dissolve the remaining residue in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

    • 100 mL of water.

    • 100 mL of saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).

    • 100 mL of brine to aid in separating the organic and aqueous layers.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure diethyl suberate as a clear, colorless liquid.

Fischer Esterification Mechanism

The mechanism proceeds through a series of protonation and deprotonation steps, with the key event being the nucleophilic attack of the alcohol on the protonated carbonyl carbon. This multi-step process is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

G A 1. Protonation B 2. Nucleophilic Attack (Alcohol Addition) A->B Carbonyl activated C 3. Proton Transfer B->C Tetrahedral intermediate forms D 4. Elimination (Water Leaves) C->D H₂O becomes a good leaving group E 5. Deprotonation D->E C=O bond reforms

Caption: Key logical steps of the Fischer esterification mechanism.

Enzymatic Synthesis Strategies

As an alternative to harsh chemical methods, enzymatic synthesis offers a "green," highly selective, and efficient route to C8 diesters under mild conditions.[3]

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze fats (triglycerides). However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification.[3] Immobilized lipases, such as Candida antarctica lipase B (often known by the trade name Novozym 435), are particularly effective as they are stable and easily reusable.[4][5]

The key advantages of enzymatic synthesis include:

  • Mild Conditions: Reactions are typically run at or near room temperature (30-60°C), preventing degradation of sensitive molecules.

  • High Selectivity: Lipases can be highly specific, reducing the formation of byproducts.

  • Environmental Benefits: Avoids the use of corrosive acids and harsh solvents.

The reaction is analogous to the chemical method but is catalyzed by the enzyme's active site.

G sub Suberic Acid + 2 Ethanol enz Immobilized Lipase (e.g., Novozym 435) sub->enz Substrates bind to active site enz->enz Enzyme is regenerated prod Diethyl Suberate + 2 H₂O enz->prod Esterification occurs

References

Spectroscopic and Synthetic Profile of Ethyl 8-Hydroxyoctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 8-hydroxyoctanoate, a valuable bifunctional molecule with applications in organic synthesis and materials science. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and characterization. Furthermore, this guide outlines a general synthetic protocol for its preparation. The presented data is crucial for researchers and professionals engaged in the development of novel chemical entities and materials.

Chemical Structure and Properties

Ethyl 8-hydroxyoctanoate is an organic compound with the chemical formula C₁₀H₂₀O₃. It possesses both a hydroxyl and an ester functional group, making it a versatile building block in chemical synthesis.

Molecular Structure:

Physical and Chemical Properties:

PropertyValue
Molecular Weight188.26 g/mol
CAS Number93892-06-9
AppearanceColorless liquid (predicted)
Boiling Point258.19 °C (estimated)
LogP1.8824 (estimated)

Spectroscopic Data

This section details the available spectroscopic data for ethyl 8-hydroxyoctanoate, critical for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

A published ¹H NMR spectrum of ethyl 8-hydroxyoctanoate provides the following key chemical shifts and coupling constants, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl 8-Hydroxyoctanoate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.12Quartet (q)2H-OCH₂ CH₃
3.64Triplet (t)2H-CH₂ OH
2.29Triplet (t)2H-CH₂ COO-
1.53-1.66Multiplet (m)5H-CH₂CH₂ OH, -CH₂CH₂ COO-, -CH₂OH
1.34Multiplet (m)6H-(CH₂ )₃-
1.26Triplet (t)3H-OCH₂CH₃

While a specific experimental ¹³C NMR spectrum for ethyl 8-hydroxyoctanoate was not found in the available literature, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like ethyl octanoate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 8-Hydroxyoctanoate

Chemical Shift (δ, ppm)Assignment
~174C =O (Ester)
~63-C H₂OH
~60-OC H₂CH₃
~34-C H₂COO-
~32-C H₂CH₂OH
~29-(C H₂) internal methylene groups
~25-(C H₂) internal methylene groups
~14-OCH₂C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for Ethyl 8-Hydroxyoctanoate

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200O-HStrong, broad band due to hydroxyl group
2930, 2860C-HMedium to strong bands from alkyl C-H stretching
1735C=OStrong band from the ester carbonyl stretch
1240C-OStrong band from the ester C-O stretch
1050C-OMedium to strong band from the alcohol C-O stretch
Mass Spectrometry (MS)

Experimental mass spectrometry data with fragmentation analysis for ethyl 8-hydroxyoctanoate is not available in the searched literature. However, predicted mass-to-charge ratios for common adducts can be found in databases like PubChem.

Table 4: Predicted m/z Values for Adducts of Ethyl 8-Hydroxyoctanoate

AdductPredicted m/z
[M+H]⁺189.1485
[M+Na]⁺211.1305
[M+K]⁺227.0999

Experimental Protocols

Synthesis of Ethyl 8-Hydroxyoctanoate

A general method for the synthesis of ethyl 8-hydroxyoctanoate involves the esterification of 8-hydroxyoctanoic acid. While a detailed, step-by-step experimental protocol from a peer-reviewed source is not available, a plausible synthetic route is the Fischer esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

General Procedure:

  • 8-Hydroxyoctanoic acid is dissolved in an excess of absolute ethanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the solution.

  • The reaction mixture is heated at reflux for several hours to drive the equilibrium towards the product.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 8-hydroxyoctanoate.

Spectroscopic Analysis

The following general procedures are typically employed for the spectroscopic characterization of compounds like ethyl 8-hydroxyoctanoate.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer.

Logical Relationship of Spectroscopic Data

The structural confirmation of ethyl 8-hydroxyoctanoate relies on the complementary information obtained from different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesis of Ethyl 8-Hydroxyoctanoate HNMR 1H NMR (Proton Environment) Synthesis->HNMR Provides Sample CNMR 13C NMR (Carbon Skeleton) Synthesis->CNMR IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Structure Structural Elucidation of Ethyl 8-Hydroxyoctanoate HNMR->Structure Confirms H framework CNMR->Structure Confirms C backbone IR->Structure Identifies -OH & C=O MS->Structure Determines Mol. Wt.

Caption: Workflow illustrating the use of various spectroscopic techniques for the structural elucidation of synthesized ethyl 8-hydroxyoctanoate.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of ethyl 8-hydroxyoctanoate. The presented data, including ¹H NMR, and predicted ¹³C NMR, IR, and MS, serves as a valuable reference for the identification and characterization of this compound. The outlined synthetic protocol offers a practical approach for its preparation. This information is intended to support researchers and professionals in their endeavors in organic synthesis, drug development, and materials science. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the comprehensive understanding of this versatile molecule.

physical properties of long-chain hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Long-Chain Hydroxy Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain hydroxy esters are a class of organic molecules characterized by a long aliphatic chain containing both an ester functional group and a hydroxyl (-OH) group. These compounds are of significant interest in various scientific fields, including materials science and drug development, due to their unique physicochemical properties which bridge the gap between conventional lipids and more functionalized polymers.[1] Their applications range from serving as biodegradable polymers and biolubricants to acting as precursors in the synthesis of complex bioactive molecules.[2][3] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a subset of this class, have been identified as bioactive lipids with anti-inflammatory and insulin-sensitizing properties, making them relevant in pharmaceutical research.[4][5]

This guide provides a comprehensive overview of the core , details the experimental protocols used for their characterization, and illustrates key relationships between their structure and physical behavior.

Core Physical Properties

The are primarily dictated by their molecular weight, the length of the aliphatic chain, the position of the hydroxyl group, and the degree of unsaturation.

Melting and Boiling Points

The melting and boiling points of esters are influenced by intermolecular forces, primarily van der Waals dispersion forces and dipole-dipole interactions.[6] Long-chain hydroxy esters exhibit higher melting and boiling points compared to non-polar hydrocarbons of similar molecular weight due to these polar interactions.[6][7]

  • Effect of Chain Length: Melting and boiling points generally increase with the length of the carbon chain.[7][8][9] This is due to the increased surface area, which leads to stronger van der Waals forces between molecules.[10] For example, thermogravimetric analysis has shown a higher thermal resistance for esters with longer aliphatic chains.[8]

  • Effect of Hydroxyl Group: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which significantly increases the boiling point compared to their non-hydroxylated ester counterparts.[11] However, their boiling points are generally lower than the isomeric carboxylic acids.[12]

  • Effect of Unsaturation: The presence of double bonds (unsaturation) in the carbon chain introduces kinks, particularly for cis-isomers, which disrupts efficient molecular packing.[10] This disruption weakens the van der Waals forces, generally leading to lower melting points compared to their saturated analogs.[10]

Table 1: Thermal Properties of Selected Long-Chain Esters

Compound/Ester Type Melting Point (°C) Boiling Point (°C) Notes
Isopropyl Oleate -33 - Possesses a low melting point, making it suitable for lubricant applications.[13]
Butyl Oleate -32 - Similar low melting point to isopropyl oleate.[13]
Methyl Palmitate (Commercial MEPA) 28.2 ± 0.2 - A saturated long-chain ester used as a Phase Change Material (PCM).[8]
Fatty acid methyl esters (from castor oil) - 170 The presence of the hydroxyl group in ricinoleic acid affects the properties.[14]

| Poly(ω-hydroxy tetradecanoic acid) | 53K-78K (Mw) | - | A long-chain polyester exhibiting a brittle-to-ductile transition based on molecular weight.[1] |

Solubility

The solubility of long-chain hydroxy esters is a function of their dual chemical nature.

  • In Water: Short-chain esters can be somewhat soluble in water because the ester's oxygen atoms can act as hydrogen bond acceptors for water molecules.[12][15] However, for long-chain hydroxy esters, the hydrophobic nature of the long aliphatic tail dominates, making them largely insoluble in water.[15][16] The presence of a hydroxyl group can slightly increase water solubility compared to a non-hydroxylated long-chain ester, but they remain predominantly non-polar.

  • In Organic Solvents: Due to their significant non-polar character, long-chain hydroxy esters are generally soluble in organic solvents such as ethanol, acetone, and diethyl ether.[17]

Viscosity

Viscosity is a critical parameter, especially for applications like biolubricants.

  • Effect of Chain Length: Viscosity increases with the length of the carbon chain in the alcohol and acid components of the ester.[2][13][18]

  • Effect of Hydroxyl Group: The hydrogen bonding capability introduced by the hydroxyl group leads to a significant increase in viscosity compared to analogous esters without this functional group.[19][20] For instance, castor oil alkyl esters exhibit excellent viscosity, partly due to the hydroxyl group on the ricinoleic acid backbone.[2]

  • Effect of Temperature: As expected, viscosity decreases as temperature increases.[13]

Table 2: Viscosity of Selected Esters

Ester Type Viscosity (Condition) Source
Isopropyl Oleate ~17 cP (0°C) to ~2.5 cP (70°C) [13]
Butyl Oleate ~17 cP (0°C) to ~2.5 cP (70°C) [13]

| Castor Oil Alkyl Esters | Excellent viscosity and low-temperature properties |[2] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of long-chain hydroxy esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for Hydroxy Esters

Functional Group Absorption Range (cm⁻¹) Description
O-H Stretch (hydroxyl) 3200 - 3600 Broad peak, indicating hydrogen bonding.
C=O Stretch (ester) 1735 - 1750 Strong, sharp peak.[21]
C-O Stretch (ester) 1000 - 1300 Two bands, characteristic of the ester group.[21]

| C-H Stretch (alkane) | 2850 - 3000 | Strong peaks from the long aliphatic chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Table 4: Typical ¹H-NMR Chemical Shifts for Long-Chain Hydroxy Esters

Proton Type Chemical Shift (δ, ppm) Notes
-CH₃ (terminal methyl) ~0.88 Triplet.[22]
-CH₂- (aliphatic chain) ~1.2-1.6 Broad multiplet, the largest integrated signal.[22]
α-protons to C=O (-CH₂-COO-) ~2.3 Triplet.[23]
Protons on carbon bearing -OH (-CHOH-) ~3.6-4.0 Multiplet; position can vary.[23]

| Protons on carbon adjacent to ester oxygen (-O-CH₂-) | ~3.5-4.5 | Shifted downfield due to the electronegative oxygen.[21] |

Table 5: Typical ¹³C-NMR Chemical Shifts for Long-Chain Hydroxy Esters

Carbon Type Chemical Shift (δ, ppm) Notes
C=O (ester carbonyl) 160 - 180 Strongly deshielded.[21]
Carbon bearing -OH (-CHOH-) 50 - 90
Carbon adjacent to ester oxygen (-O-CH₂-) 50 - 90

| Aliphatic chain carbons (-CH₂-) | 20 - 40 | |

Experimental Protocols

The characterization of the involves several standard analytical techniques.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine melting points, crystallization temperatures, and enthalpies of fusion.[8]

  • Methodology: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions like melting (endothermic) or crystallization (exothermic) appear as peaks in the resulting thermogram. The onset temperature of the peak is typically reported as the melting or crystallization point.[8]

Thermogravimetric Analysis (TGA)
  • Objective: To assess thermal stability and decomposition temperature.[8]

  • Methodology: A sample is placed in a high-precision balance located inside a furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. The resulting curve shows the temperatures at which the sample loses mass, indicating decomposition or evaporation. The starting temperature of degradation is a key measure of thermal stability.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure.[22]

  • Methodology: The ester sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the spectrometer's strong magnetic field. For ¹H-NMR, radiofrequency pulses are applied to excite the hydrogen nuclei. For ¹³C-NMR, different pulse sequences are used to excite carbon nuclei. The instrument records the signals emitted as the nuclei relax. The resulting spectrum shows peaks whose chemical shifts, integration (for ¹H), and splitting patterns reveal the connectivity and chemical environment of the atoms.[22][24]

Viscometry
  • Objective: To measure the fluid's resistance to flow.

  • Methodology: A rotational viscometer or a capillary viscometer can be used. For a rotational viscometer, a spindle is immersed in the liquid sample, which is maintained at a constant temperature. The instrument rotates the spindle at a known speed and measures the torque required. This torque is proportional to the viscosity of the fluid. Measurements are often taken over a range of temperatures to understand the temperature dependence of viscosity.[13][18]

Visualizations

Experimental and Logical Workflows

G cluster_start Starting Material cluster_purification Purification & Verification cluster_properties Physical Property Characterization cluster_data Data Analysis Synthesis Synthesis of Long-Chain Hydroxy Ester Purification Chromatographic Purification (e.g., Column) Synthesis->Purification StructureElucidation Structural Elucidation (NMR, IR, MS) Purification->StructureElucidation Thermal Thermal Analysis (DSC, TGA) StructureElucidation->Thermal Rheological Rheological Analysis (Viscometry) StructureElucidation->Rheological SolubilityTest Solubility Testing StructureElucidation->SolubilityTest Data Data Interpretation & Structure-Property Correlation Thermal->Data Rheological->Data SolubilityTest->Data

Caption: Experimental workflow for the characterization of long-chain hydroxy esters.

G ChainLength ↑ Chain Length MP_BP Melting/Boiling Point ChainLength->MP_BP  Increases Viscosity Viscosity ChainLength->Viscosity  Increases Hydroxyl Add -OH Group Hydroxyl->MP_BP  Increases Hydroxyl->Viscosity  Increases SolubilityH2O Solubility (Water) Hydroxyl->SolubilityH2O  Slightly Increases Unsaturation Add C=C (cis) Unsaturation->MP_BP  Decreases SolubilityOrg Solubility (Organic)

Caption: Key structure-property relationships in long-chain hydroxy esters.

References

An In-depth Technical Guide to the Thermal Properties of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule, an ester derived from caprylic acid (octanoic acid), featuring a hydroxyl group at the terminal position. Its structure suggests potential applications as a monomer for polyester synthesis, a fragrance component, or a specialty solvent. Understanding its thermal properties is paramount for ensuring safe handling, predicting its behavior in various processes, and determining its suitability for specific applications, particularly in drug formulation and material science where thermal stability is a critical parameter. This guide provides a summary of the available thermal property data for ethyl 8-hydroxyoctanoate and outlines detailed experimental protocols for its comprehensive thermal analysis.

Core Thermal Properties

Currently, experimentally determined thermal properties for ethyl 8-hydroxyoctanoate are not widely available in the public domain. The following table summarizes the estimated values found in the literature. It is crucial to note that these are predicted values and should be confirmed by experimental analysis for any critical application.

Thermal PropertyValueNotes
Boiling Point 258.19 °CEstimated at 760.00 mm Hg[1]
Flash Point 97.50 °C (207.00 °F)Estimated, Closed Cup[1]
Melting Point Not available---

Experimental Protocols for Thermal Characterization

To ascertain the precise thermal properties of ethyl 8-hydroxyoctanoate, standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

Objective: To determine the melting point, glass transition temperature, and other phase transitions of ethyl 8-hydroxyoctanoate.

Methodology:

  • Sample Preparation:

    • Pipette approximately 5-10 mg of ethyl 8-hydroxyoctanoate into a standard aluminum DSC pan.

    • To prevent volatilization, hermetically seal the pan.

    • Prepare an identical empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, -50 °C, to ensure it is in a solid state.

    • Ramp the temperature from -50 °C to a temperature above the expected melting point (e.g., 50 °C) at a controlled heating rate, typically 10 °C/min.

    • Hold the sample at the upper temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • A second heating scan is often performed to obtain a thermal history-independent analysis of the glass transition and melting.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting peak on the DSC thermogram.

    • The glass transition temperature (Tg) will appear as a step-like change in the heat flow.

    • The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Objective: To determine the thermal stability and decomposition profile of ethyl 8-hydroxyoctanoate.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of ethyl 8-hydroxyoctanoate into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 or 20 °C/min.

    • The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The TGA thermogram will plot the percentage of mass loss versus temperature.

    • The onset temperature of decomposition is a key indicator of the material's thermal stability. This is often determined by the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

    • The temperatures at which the maximum rate of decomposition occurs can be identified from the peak of the derivative of the TGA curve (DTG curve).

    • The residual mass at the end of the experiment provides information about any non-volatile residues.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal characterization of ethyl 8-hydroxyoctanoate.

Thermal_Characterization_Workflow cluster_start Start cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_report Final Report start Ethyl 8-hydroxyoctanoate Sample dsc_prep Sample Preparation (5-10 mg in hermetic pan) start->dsc_prep tga_prep Sample Preparation (10-15 mg in open pan) start->tga_prep dsc_run DSC Analysis (e.g., -50°C to 50°C at 10°C/min) dsc_prep->dsc_run Load Sample dsc_analysis Data Analysis dsc_run->dsc_analysis dsc_output Melting Point (Tm) Glass Transition (Tg) Enthalpy of Fusion (ΔHf) dsc_analysis->dsc_output report Comprehensive Thermal Properties Report dsc_output->report tga_run TGA Analysis (e.g., 25°C to 600°C at 10°C/min in N2) tga_prep->tga_run Load Sample tga_analysis Data Analysis tga_run->tga_analysis tga_output Decomposition Temperature (Td) Thermal Stability Profile Residual Mass tga_analysis->tga_output tga_output->report

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of ω-Hydroxy Esters

Introduction

Omega-hydroxy esters (ω-hydroxy esters) are bifunctional molecules characterized by a terminal hydroxyl group and a carboxylate ester. These compounds are of significant interest across various scientific disciplines, serving as crucial building blocks for polymers, fine chemicals, and pharmaceuticals.[1][2] Their natural occurrence as key components of plant cuticles and as metabolic products in animals underscores their biological relevance.[3][4] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a related class of lipids, have emerged as particularly important due to their anti-inflammatory and insulin-sensitizing properties.[5][6] This guide provides a comprehensive overview of the discovery of ω-hydroxy esters and details the primary methodologies for their synthesis, including biosynthetic, chemoenzymatic, and chemical approaches, with a focus on experimental protocols and quantitative data for a scientific audience.

Discovery and Natural Occurrence

The discovery of ω-hydroxy esters is rooted in the study of natural macromolecules. In plants, long-chain ω-hydroxy acids, such as 16-hydroxy palmitic acid and 18-hydroxy stearic acid, are the primary monomers of cutin, the protective polyester that forms the plant cuticle.[3][4] These monomers are interlinked through ester bonds to create a complex, durable polymer.

In animals, ω-hydroxy fatty acids are produced through the metabolism of fatty acids by cytochrome P450 (CYP450) ω-hydroxylases.[3] Specifically, enzymes like CYP4A11 and CYP4F2 in humans metabolize arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid involved in various physiological and pathological processes.[3][7] The subsequent esterification of these ω-hydroxy fatty acids leads to the formation of endogenous ω-hydroxy esters and other complex lipids like FAHFAs, which have been identified as potent signaling molecules.[5][6]

G Arachidonic_Acid Arachidonic Acid HETE_20 20-HETE (ω-hydroxy fatty acid) Arachidonic_Acid->HETE_20 Metabolism CYP450 CYP450 ω-hydroxylases (e.g., CYP4A, CYP4F) CYP450->HETE_20 Omega_Hydroxy_Ester ω-Hydroxy Ester (e.g., FAHFA) HETE_20->Omega_Hydroxy_Ester Esterification Esterification Esterification->Omega_Hydroxy_Ester Signaling Biological Signaling (e.g., Anti-inflammatory, Insulin Sensitizing) Omega_Hydroxy_Ester->Signaling

Biosynthesis pathway of ω-hydroxy esters from arachidonic acid.

Synthesis Methodologies

The synthesis of ω-hydroxy esters can be broadly categorized into three main strategies: biosynthesis using whole-cell systems, chemoenzymatic methods leveraging isolated enzymes, and traditional chemical synthesis.

Biosynthesis and Whole-Cell Biocatalysis

Whole-cell biocatalysis offers a sustainable route for producing ω-hydroxy fatty acids, the direct precursors to ω-hydroxy esters, from renewable feedstocks. This approach typically involves genetically engineering microorganisms like Escherichia coli to express specific enzymes, primarily P450 monooxygenases, which can perform terminal (ω) hydroxylation of fatty acids.

Recent advancements have focused on creating self-sufficient P450 fusion constructs, which link the monooxygenase to its reductase partner, improving catalytic efficiency.[8] The use of engineered transporter proteins, such as AlkL, can further enhance substrate uptake and product yield.[8]

Table 1: Whole-Cell Biocatalysis for ω-Hydroxy Acid Production

Biocatalyst SystemSubstrateProductTiter (g/L)RegioselectivityReference
Engineered E. coli with CYP153A fusion constructC12-fatty acid methyl esterω-hydroxy dodecanoic acid4.0 g/L>98% (ω-position)[8]
Recombinant E. coliNatural fatty acidsω-hydroxy fatty acidsHigh YieldHigh[1]
  • Strain Cultivation : An E. coli strain co-expressing the CYP153A-reductase fusion protein and the AlkL transporter is cultured in a suitable medium (e.g., Terrific Broth) supplemented with antibiotics at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

  • Induction : Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. The culture is then incubated at 25°C for 16-20 hours.

  • Biotransformation : Cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) to a final OD₆₀₀ of 50.

  • Substrate Addition : The substrate, dodecanoic acid methyl ester, is added to the cell suspension to a final concentration of 10 g/L, along with 1% (w/v) glucose for cofactor regeneration.

  • Reaction : The reaction mixture is incubated at 30°C with shaking (200 rpm) for 24-48 hours. The pH is maintained at 7.5 by the periodic addition of NaOH.

  • Extraction and Analysis : The product is extracted from the supernatant and cell pellet using an organic solvent (e.g., ethyl acetate) after acidification. The organic phase is dried, and the product is analyzed and quantified by GC-MS.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. This approach is widely used for producing ω-hydroxy esters with high purity and stereoselectivity.[9][10] Lipases are particularly prominent in this field, catalyzing both the ring-opening polymerization of lactones to form polyesters and the direct esterification of ω-hydroxy acids with alcohols.[2][11]

G Start Start: Select Substrates (ω-Hydroxy Acid + Alcohol) Conditions Set Reaction Conditions (Temp, Pressure, Solvent-free) Start->Conditions Reaction Enzymatic Esterification Purification Downstream Processing (Filtration, Solvent Removal) Reaction->Purification Crude Product Enzyme Lipase Catalyst (e.g., Novozym 435) Enzyme->Reaction  Catalyzes Conditions->Reaction Product Final Product: ω-Hydroxy Ester Purification->Product

Workflow for lipase-catalyzed synthesis of ω-hydroxy esters.

Table 2: Lipase-Catalyzed Synthesis of Hydroxy Esters

Lipase SourceSubstratesProductYieldConditionsReference
Rhizomucor miehei (immobilized)12-hydroxy stearic acid + C8-C18 fatty alcohols12-hydroxy stearates82–90%65°C, 2–5 mm Hg, 10% lipase, solvent-free[2]
Candida antarctica Lipase B (Novozym 435)ε-Caprolactone (ε-CL)Poly(ε-CL)High MW (25,000)60°C, bulk or toluene, <10 h[11]
  • Reactant Preparation : A mixture of 12-hydroxy stearic acid and a long-chain monohydric alcohol (e.g., octanol, C8) is prepared in a 1:1 molar ratio.

  • Enzyme Addition : Immobilized Rhizomucor miehei lipase is added to the mixture at a concentration of 10% (by weight of total reactants).

  • Reaction Setup : The reaction is conducted in a round-bottom flask connected to a vacuum system, without any solvent.

  • Reaction Conditions : The mixture is heated to 65 ± 2°C under a reduced pressure of 2–5 mm Hg with constant stirring. The vacuum helps in the removal of water, the byproduct of esterification, driving the reaction equilibrium towards the product.

  • Monitoring and Completion : The reaction progress is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value becomes constant (typically after 6-8 hours).

  • Product Isolation : Upon completion, the enzyme is separated from the product mixture by filtration. The resulting crude ester is used directly or purified further if required.

  • Analysis : The final product is analyzed using infrared (IR) spectroscopy to confirm the formation of the ester bond and other analytical techniques to determine properties like melting point and iodine value.

Chemical Synthesis

Purely chemical methods provide versatile routes to ω-hydroxy esters, often allowing for the construction of complex structures not easily accessible through biological means. One modern approach involves a photocatalytic hydroacylation reaction, which can merge terminal alkenes (like ω-alkenoic acids) with aldehydes to build the core structure.[5] This is followed by standard chemical transformations to yield the final ester.

Table 3: Multi-Step Chemical Synthesis of FAHFAs [5]

Key StepReactantsIntermediate/ProductYield
Photocatalytic Hydroacylationω-alkenoic acids + AldehydesOxo-fatty acidGood
Fischer EsterificationOxo-fatty acid + MethanolMethyl ester of oxo-fatty acidExcellent
ReductionMethyl ester of oxo-fatty acidω-hydroxy esterHigh
Esterificationω-hydroxy ester + Fatty acidFAHFAGood
  • Photochemical Hydroacylation : In a suitable flask, an ω-alkenoic acid, an aldehyde (1.5 eq), and phenylglyoxylic acid (20 mol%) are dissolved in water. The mixture is irradiated with household compact fluorescent light bulbs (e.g., 2 x 85 W) at room temperature until the starting material is consumed, yielding the corresponding oxo-fatty acid.

  • Fischer Esterification : The crude oxo-fatty acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours to afford the methyl ester.

  • Reduction : The oxo-group of the methyl ester is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol at 0°C to room temperature.

  • Final Esterification : The resulting hydroxy fatty acid methyl ester is coupled with a fatty acid using standard coupling reagents like EDCI·HCl and DMAP in dry dichloromethane (CH₂Cl₂) to form the final Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA).

  • Purification : Each step is followed by an appropriate workup and purification, typically involving extraction and column chromatography, to isolate the desired product.

Conclusion

The synthesis of ω-hydroxy esters has evolved significantly, driven by their increasing importance in materials science and pharmacology. While traditional chemical synthesis offers great flexibility, modern approaches are shifting towards more sustainable and selective methods. Whole-cell biocatalysis presents a promising avenue for large-scale production from renewable resources, whereas chemoenzymatic methods provide unparalleled selectivity and efficiency for creating high-value, structurally defined esters. The continued development of novel enzymes and catalytic systems will further expand the accessibility and application of these versatile molecules for researchers and drug development professionals.

References

Methodological & Application

Application Notes & Protocols for the Polymerization of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of poly(8-hydroxyoctanoate), a biodegradable polyester with significant potential in drug delivery systems and biomedical applications. The polymerization of ethyl 8-hydroxyoctanoate can be achieved through several techniques, primarily enzymatic polycondensation and metal-catalyzed polycondensation. This document outlines the methodologies for these key polymerization techniques, presenting quantitative data in a structured format for easy comparison and including visualizations of the experimental workflows and reaction pathways.

Introduction

Poly(8-hydroxyoctanoate) is a member of the polyhydroxyalkanoate (PHA) family of biopolyesters. Its biodegradability, biocompatibility, and hydrophobic nature make it an excellent candidate for the development of controlled-release drug delivery systems, tissue engineering scaffolds, and other biomedical devices. The synthesis of high-quality poly(8-hydroxyoctanoate) from its ethyl ester precursor, ethyl 8-hydroxyoctanoate, requires precise control over polymerization conditions to achieve desired molecular weights and low polydispersity, which are critical for its performance in pharmaceutical applications.

Polymerization Techniques: A Comparative Overview

Two primary methods for the polymerization of ethyl 8-hydroxyoctanoate are detailed below: Enzymatic Polycondensation and Metal-Catalyzed Polycondensation.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes the typical quantitative data obtained from the different polymerization techniques for long-chain hydroxyesters, which are analogous to ethyl 8-hydroxyoctanoate.

ParameterEnzymatic Polycondensation (Novozym 435)Metal-Catalyzed Polycondensation (Sn(Oct)₂)
Catalyst Loading 5-10% (w/w of monomer)0.1-0.5 mol%
Reaction Temperature 70-90 °C150-200 °C
Reaction Time 24-72 hours4-24 hours
Solvent Toluene or Diphenyl Ether (optional, can be solvent-free)Solvent-free (melt)
Monomer Conversion > 95%> 98%
Number Average Molecular Weight (Mn) 5,000 - 20,000 g/mol 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.51.8 - 3.0
Byproduct EthanolEthanol

Experimental Protocols

Protocol 1: Enzymatic Polycondensation using Novozym 435

This protocol describes the lipase-catalyzed polycondensation of ethyl 8-hydroxyoctanoate. Novozym 435, an immobilized form of Candida antarctica lipase B, is a highly effective and reusable biocatalyst for this reaction, which proceeds under mild conditions.

Materials:

  • Ethyl 8-hydroxyoctanoate (monomer)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Toluene or Diphenyl Ether (anhydrous, optional)

  • Anhydrous Sodium Sulfate

  • Chloroform

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and a vacuum connection

Procedure:

  • Monomer and Catalyst Preparation:

    • Dry the ethyl 8-hydroxyoctanoate over anhydrous sodium sulfate and filter prior to use.

    • Dry the Novozym 435 under vacuum at room temperature for 24 hours to remove any adsorbed water.

  • Reaction Setup:

    • To a Schlenk flask, add ethyl 8-hydroxyoctanoate.

    • If using a solvent, add anhydrous toluene or diphenyl ether (e.g., 1:1 v/w with the monomer).

    • Add Novozym 435 (typically 10% by weight of the monomer).

    • Equip the flask with a magnetic stir bar.

  • Polymerization Reaction:

    • Purge the flask with dry nitrogen or argon for 15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

    • Apply a vacuum (e.g., 10-20 mbar) to the flask to facilitate the removal of the ethanol byproduct, which drives the reaction towards polymer formation.

    • Continue the reaction for the specified time (e.g., 48 hours).

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, filter off the immobilized enzyme. The enzyme can be washed with toluene and dried for reuse.

    • If the reaction was solvent-free, dissolve the resulting polymer in a minimal amount of chloroform.

    • Filter to remove the enzyme.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Metal-Catalyzed Polycondensation using Tin(II) Octoate

This protocol details the synthesis of poly(8-hydroxyoctanoate) via self-condensation of ethyl 8-hydroxyoctanoate using a metal catalyst, such as tin(II) octoate (Sn(Oct)₂). This method typically yields higher molecular weight polymers but requires higher reaction temperatures.

Materials:

  • Ethyl 8-hydroxyoctanoate (monomer)

  • Tin(II) octoate (Sn(Oct)₂) solution in toluene (catalyst)

  • Chloroform

  • Methanol

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.

Procedure:

  • Monomer Preparation:

    • Ensure the ethyl 8-hydroxyoctanoate is of high purity and dry. Distillation under reduced pressure may be performed if necessary.

  • Reaction Setup:

    • Add ethyl 8-hydroxyoctanoate to the three-necked flask.

    • Add the desired amount of tin(II) octoate catalyst (e.g., 0.2 mol% relative to the monomer).

  • Polymerization Reaction:

    • Heat the mixture under a slow stream of nitrogen to 150°C with mechanical stirring.

    • Maintain this temperature for 2 hours to initiate the oligomerization and distill off the ethanol formed.

    • Gradually increase the temperature to 180-200°C and slowly apply a high vacuum (<1 mbar).

    • Continue the reaction under these conditions for 4-8 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature. The polymer will solidify.

    • Dissolve the crude polymer in chloroform.

    • Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.

    • Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer in a vacuum oven at room temperature until a constant weight is obtained.

  • Characterization:

    • Analyze the molecular weight (Mn) and polydispersity index (PDI) using GPC.

    • Verify the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Enzymatic Polycondensation Workflow

Enzymatic_Polycondensation cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Ethyl 8-hydroxyoctanoate Drying Drying of Monomer and Enzyme Monomer->Drying Enzyme Novozym 435 Enzyme->Drying ReactionVessel Reaction Vessel (Toluene/Solvent-free) Drying->ReactionVessel Add Heating Heating (80°C) & Stirring ReactionVessel->Heating Vacuum Vacuum Application (Ethanol Removal) Heating->Vacuum Dissolution Dissolution in Chloroform Vacuum->Dissolution Polymer Filtration Enzyme Filtration Dissolution->Filtration Precipitation Precipitation in Methanol Filtration->Precipitation FinalPolymer Dry Poly(8-hydroxyoctanoate) Precipitation->FinalPolymer

Caption: Workflow for the enzymatic polymerization of ethyl 8-hydroxyoctanoate.

Metal-Catalyzed Polycondensation Workflow

Metal_Catalyzed_Polycondensation cluster_setup Setup cluster_reaction Polymerization Stages cluster_purification Purification Monomer Ethyl 8-hydroxyoctanoate ReactionFlask Three-Necked Flask Monomer->ReactionFlask Catalyst Sn(Oct)₂ Catalyst->ReactionFlask Stage1 Stage 1: Oligomerization (150°C, N₂ atm) ReactionFlask->Stage1 Stage2 Stage 2: Polycondensation (180-200°C, High Vacuum) Stage1->Stage2 Dissolution Dissolution in Chloroform Stage2->Dissolution Polymer Precipitation Precipitation in Methanol Dissolution->Precipitation FinalPolymer Dry Poly(8-hydroxyoctanoate) Precipitation->FinalPolymer

Caption: Workflow for metal-catalyzed polycondensation of ethyl 8-hydroxyoctanoate.

Polycondensation Reaction Pathway

Polycondensation_Pathway Monomer n HO-(CH₂)₇-COOEt Ethyl 8-hydroxyoctanoate Polymer H-[O-(CH₂)₇-CO]n-OEt Poly(8-hydroxyoctanoate) Monomer->Polymer Catalyst (Lipase or Sn(Oct)₂) Δ, Vacuum Byproduct (n-1) EtOH Ethanol Polymer->Byproduct releases

Caption: General reaction pathway for the polycondensation of ethyl 8-hydroxyoctanoate.

Application Notes and Protocols for the Polyester Synthesis from 8-Ethoxycarbonyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a class of biodegradable polymers with significant potential in the biomedical field, particularly for drug delivery applications. Their biocompatibility and tunable degradation rates make them ideal candidates for creating controlled-release formulations. This document provides detailed application notes and protocols for the synthesis and characterization of a polyester derived from 8-ethoxycarbonyloctanol. This monomer, a functionalized ω-hydroxy acid, offers the potential for creating polyesters with unique properties due to its pendant ethyl ester group. The methodologies described herein are based on established principles of enzymatic polymerization, a green and highly selective method for polyester synthesis.

Application Notes

Monomer Overview: this compound

This compound is a bifunctional molecule containing a primary hydroxyl group and an ethyl ester group. The hydroxyl group serves as the site for polymerization, while the pendant ethyl ester group can be utilized for post-polymerization modification or may influence the polymer's physical and chemical properties, such as its hydrophilicity, degradation rate, and drug compatibility.

Polymerization Strategy: Enzymatic Polycondensation

Enzymatic polymerization, particularly using lipases, is a preferred method for the synthesis of polyesters from functionalized monomers. This approach offers several advantages over traditional chemical polymerization:

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures, preserving the integrity of sensitive functional groups.

  • High Selectivity: Enzymes can selectively catalyze the esterification of the primary hydroxyl group without affecting the pendant ester group.

  • Green Chemistry: This method avoids the use of toxic metal catalysts, resulting in a more biocompatible polymer product.

Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a highly effective catalyst for this type of polycondensation.

Potential Applications in Drug Development

The polyester derived from this compound, hereafter referred to as poly(8-ethoxycarbonyloctanoate), is anticipated to be a hydrophobic, semi-crystalline material. The presence of the pendant ethyl ester groups along the polymer backbone could offer several advantages in drug delivery:

  • Modulated Drug Release: The pendant esters may influence the polymer's degradation profile and its interaction with encapsulated drugs, potentially leading to more controlled and sustained release kinetics.

  • Enhanced Drug Solubility: For certain drug molecules, the ester-rich environment within the polymer matrix could enhance solubility and loading efficiency.

  • Post-Polymerization Functionalization: The pendant ester groups can be hydrolyzed to carboxylic acids, providing sites for the covalent attachment of targeting ligands, imaging agents, or other functional molecules.

Experimental Protocols

Protocol 1: Synthesis of Poly(8-ethoxycarbonyloctanoate) via Enzymatic Polycondensation

This protocol details the synthesis of poly(8-ethoxycarbonyloctanoate) using immobilized Candida antarctica lipase B.

Materials:

  • This compound (monomer)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Chloroform

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Vacuum pump

  • Rotary evaporator

  • Filtration apparatus

  • Freeze-dryer

Procedure:

  • Preparation: Dry the Schlenk flask and magnetic stir bar in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.

  • Reaction Setup: To the flask, add this compound (e.g., 1.0 g, 4.94 mmol), immobilized CALB (10% w/w of the monomer, 0.1 g), and molecular sieves (0.2 g).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Polymerization: Place the flask in an oil bath preheated to 70 °C and stir the reaction mixture under a slow stream of argon or nitrogen. Apply a vacuum periodically to remove the ethanol byproduct, driving the equilibrium towards polymer formation.

  • Reaction Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing the molecular weight by Gel Permeation Chromatography (GPC). A typical reaction time is 24-48 hours.

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in chloroform (20 mL).

    • Remove the enzyme and molecular sieves by filtration.

    • Concentrate the filtrate using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to cold methanol (100 mL) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation step twice to ensure the removal of unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum at room temperature for 24 hours, followed by freeze-drying to remove any residual solvent.

Protocol 2: Characterization of Poly(8-ethoxycarbonyloctanoate)

This protocol outlines the standard techniques for characterizing the synthesized polyester.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Procedure: Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra.

  • Expected Signals (¹H NMR):

    • Signals corresponding to the methylene protons of the polymer backbone.

    • A triplet corresponding to the methyl protons of the pendant ethyl ester group.

    • A quartet corresponding to the methylene protons of the pendant ethyl ester group.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to 150 °C at a rate of 10 °C/min (first heating scan).

    • Cool the sample to -50 °C at a rate of 10 °C/min.

    • Reheat the sample to 150 °C at a rate of 10 °C/min (second heating scan).

    • Determine Tg and Tm from the second heating scan.

Data Presentation

The following tables provide expected ranges for the properties of poly(8-ethoxycarbonyloctanoate) based on data from similar aliphatic polyesters. Actual values should be determined experimentally.

Table 1: Polymerization Reaction Parameters and Results

ParameterValue
MonomerThis compound
CatalystImmobilized Candida antarctica lipase B
Reaction Temperature70 °C
Reaction Time24 - 48 hours
Yield70 - 90%

Table 2: Physicochemical Properties of Poly(8-ethoxycarbonyloctanoate)

PropertyExpected Range
Number-Average Molecular Weight (Mn) ( g/mol )5,000 - 20,000
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg) (°C)-20 to 0
Melting Temperature (Tm) (°C)40 - 60
AppearanceWhite to off-white solid

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Reaction Polycondensation (70°C, 24-48h) Monomer->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Solvent Toluene Solvent->Reaction Dissolution Dissolve in Chloroform Reaction->Dissolution Crude Polymer Filtration Filter Enzyme Dissolution->Filtration Precipitation Precipitate in Methanol Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Purified Polyester Drying->Polymer Final Product NMR NMR NMR->Polymer GPC GPC GPC->Polymer DSC DSC DSC->Polymer Polymer_Structure cluster_monomer Monomer: this compound cluster_polymer Polymer: Poly(8-ethoxycarbonyloctanoate) monomer_structure HO-(CH₂)₇-COO-CH₂CH₃ polymer_structure -[O-(CH₂)₇-CO]n-         |      (CH₂)₇         |      COO-CH₂CH₃ Signaling_Pathway cluster_formulation Drug Delivery Formulation cluster_release Controlled Release Mechanism Polymer Poly(8-ethoxycarbonyloctanoate) Formulation Drug-loaded Nanoparticles Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Hydrolysis Polymer Hydrolysis (Ester Bond Cleavage) Formulation->Hydrolysis In Vivo Environment Degradation Polymer Degradation Hydrolysis->Degradation DrugRelease Sustained Drug Release Degradation->DrugRelease

Application Notes and Protocols: Ethyl 8-Hydroxyoctanoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 8-hydroxyoctanoate is a functionalized fatty acid ester that serves as a key monomer in the synthesis of advanced biomaterials. Its primary application in materials science is as a precursor for the production of poly(8-hydroxyoctanoate), a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are gaining significant attention due to their unique combination of biodegradability, biocompatibility, and elastomeric properties. Unlike their brittle short-chain-length counterparts, mcl-PHAs are flexible and resilient, making them ideal candidates for applications in soft tissue engineering, flexible biodegradable packaging, and drug delivery systems. The synthesis is often achieved through green chemistry routes, primarily enzymatic polymerization, which avoids the use of toxic metal catalysts and allows for milder reaction conditions.

These notes provide an overview of the applications of ethyl 8-hydroxyoctanoate, quantitative data on the resulting polymer's properties, and detailed protocols for its synthesis and characterization, intended for researchers in materials science and drug development.

Key Application Areas

The polymerization of ethyl 8-hydroxyoctanoate yields a versatile elastomeric material, poly(8-hydroxyoctanoate), with several high-value applications:

  • Soft Tissue Engineering: The inherent flexibility and biocompatibility of poly(8-hydroxyoctanoate) make it an excellent material for creating scaffolds and films that support the growth and regeneration of soft tissues. Its elastomeric nature allows it to mimic the mechanical properties of tissues like skin, cartilage, and blood vessels.

  • Drug Delivery Systems: As a hydrophobic and biodegradable polymer, it can be used to encapsulate therapeutic agents, enabling controlled and sustained release. It is often used in block copolymers to tune degradation rates and drug release kinetics.

  • Biodegradable Films and Coatings: The polymer's thermoplastic and flexible properties are suitable for producing biodegradable films for packaging or protective coatings for medical devices, reducing the reliance on conventional, non-degradable plastics.

Physicochemical and Mechanical Properties

The properties of poly(8-hydroxyoctanoate) can be tailored by controlling the molecular weight during polymerization. Below are tables summarizing typical quantitative data for mcl-PHAs, including poly(3-hydroxyoctanoate), a closely related and well-studied isomer.

Table 1: Molecular Weight Properties of Enzymatically Synthesized mcl-PHAs

Property Value Method of Analysis
Number Average Molecular Weight (Mn) 15,000 - 35,000 Da Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 30,000 - 70,000 Da Gel Permeation Chromatography (GPC)

| Polydispersity Index (PDI) | 1.7 - 2.5 | GPC (Mw/Mn) |

Table 2: Thermal Properties of Poly(hydroxyoctanoate)

Property Value Method of Analysis
Glass Transition Temperature (Tg) -35 to -45 °C Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 45 - 65 °C Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 250 °C Thermogravimetric Analysis (TGA)

Note: The polymer is largely amorphous, exhibiting a low degree of crystallinity.

Table 3: Mechanical Properties of Poly(3-hydroxyoctanoate) Films

Property Value Reference
Young's Modulus 1.4 - 3.1 MPa [1]
Young's Modulus 17 MPa [1]
Elongation at Break 250 - 380 % [1]

Note: Mechanical properties can vary significantly based on processing conditions, film thickness, and ageing.[1]

Visualized Workflows

The following diagrams illustrate the key experimental and logical processes associated with the application of ethyl 8-hydroxyoctanoate.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Ethyl 8-Hydroxyoctanoate Reactor Reaction Vessel (Solvent-free or Toluene) Monomer->Reactor Enzyme Immobilized Lipase (e.g., Novozym-435) Enzyme->Reactor Conditions Heat (60-90°C) + Vacuum Reactor->Conditions Polymerization Polycondensation Conditions->Polymerization Dissolve Dissolve in Chloroform Polymerization->Dissolve Filter Filter to remove Enzyme Dissolve->Filter Precipitate Precipitate in Cold Methanol Filter->Precipitate Dry Dry to yield Pure Polymer Precipitate->Dry G cluster_sample Sample cluster_analysis Characterization Methods cluster_results Determined Properties Polymer Pure Poly(8-hydroxyoctanoate) GPC Gel Permeation Chromatography (GPC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Tensile Tensile Testing Polymer->Tensile MW Molecular Weight (Mn, Mw, PDI) GPC->MW Thermal Thermal Properties (Tg, Tm, Td) DSC->Thermal Mechanical Mechanical Properties (Young's Modulus, etc.) Tensile->Mechanical G cluster_polymer Polymer Structure cluster_properties Material Properties cluster_apps Applications Monomer Ethyl 8-Hydroxyoctanoate Structure Poly(8-hydroxyoctanoate) (mcl-PHA) Monomer->Structure Enzymatic Polymerization Props Elastomeric Biodegradable Biocompatible Structure->Props Apps Soft Tissue Engineering Drug Delivery Biodegradable Films Props->Apps

References

Application Notes and Protocols for the Synthesis of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 8-hydroxyoctanoate, a valuable intermediate in the synthesis of various organic molecules. The synthesis involves a two-step process: the initial synthesis of 8-hydroxyoctanoic acid followed by its esterification to the corresponding ethyl ester.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of ethyl 8-hydroxyoctanoate.

StepReactionReactantsProductCatalystSolventReaction TimeTemperatureYield (%)Purity (%)
1Synthesis of 8-Hydroxyoctanoic Acid6-chlorohexan-1-ol, Diethyl malonate, Sodium ethylate, Formic acid, Sodium hydroxide8-Hydroxyoctanoic Acidp-toluenesulfonic acidEthanol, Water, Toluene, Ethyl acetate~21 hoursReflux, 100-105 °C, 140 °C~71%>95%
2Fischer Esterification8-Hydroxyoctanoic Acid, EthanolEthyl 8-hydroxyoctanoateSulfuric Acid (conc.)Ethanol2 hoursReflux~95%≥98%

Experimental Protocols

Part 1: Synthesis of 8-Hydroxyoctanoic Acid

This protocol is adapted from the method described by Lautenschlager et al.[1][2]

Materials:

  • 6-chlorohexan-1-ol

  • Diethyl malonate

  • Sodium ethylate solution (21% in ethanol)

  • Formic acid

  • p-toluenesulfonic acid monohydrate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Toluene

  • Ethanol

  • Activated charcoal

  • Round-bottom flask (4 L, four-neck)

  • Thermometer

  • Vacuum-sealed stirrer

  • Addition vessel

  • Reflux condenser

  • Distillation head

Procedure:

  • Malonic Ester Synthesis:

    • To a 4 L four-neck round-bottom flask equipped with a thermometer, vacuum-sealed stirrer, addition vessel, and reflux condenser, add 1830 g of 21% sodium ethylate solution and heat to 70°C.

    • Add 824 g (5.14 mol) of diethyl malonate with stirring.

    • Subsequently, add 704 g (5.14 mol) of 6-chlorohexan-1-ol.

    • Heat the mixture under reflux with stirring for approximately 8 hours.

    • After the reaction, distill off the ethanol.

    • Take up the residue in approximately 1700 ml of water and neutralize with dilute hydrochloric acid.

    • Extract the neutral aqueous phase with a total of approximately 3 L of ethyl acetate.

    • Distill off the ethyl acetate to obtain the crude diethyl 6-hydroxyhexylmalonate.

  • Deesterification and Decarboxylation:

    • Treat the residue from the previous step with approximately 3240 g of formic acid and 98.5 g of p-toluenesulfonic acid monohydrate in a reactor fitted with a distillation head.

    • Heat the solution to 100-105°C with stirring.

    • Distill off the ethyl formate produced during the reaction azeotropically with formic acid over about 9 hours.

    • After removing the excess formic acid by distillation, decarboxylate the remaining residue for about 10 hours at approximately 140°C under a gentle vacuum and nitrogen atmosphere.

  • Hydrolysis and Purification:

    • After cooling, take up the residue in a solution of approximately 300 g of sodium hydroxide in 3 L of water and boil under reflux for about 3 hours.

    • Allow the mixture to cool to room temperature and extract the alkaline phase three times with 1 L portions of toluene.

    • Adjust the aqueous phase to a pH of approximately 2 by adding dilute hydrochloric acid.

    • Extract the oily precipitate of 8-hydroxyoctanoic acid three times with 1 L portions of ethyl acetate.

    • Treat the combined ethyl acetate phases with approximately 30 g of activated charcoal, filter to clarify, and remove the ethyl acetate by distillation to yield the 8-hydroxyoctanoic acid. A residue of approximately 585 g (71% of theoretical yield) is expected.[1]

Part 2: Synthesis of Ethyl 8-hydroxyoctanoate via Fischer Esterification

This protocol is a general procedure for Fischer esterification, adapted for the specific substrate.[3][4][5]

Materials:

  • 8-hydroxyoctanoic acid (from Part 1)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 8-hydroxyoctanoic acid (e.g., 8.0 g, 0.05 mol) in anhydrous ethanol (e.g., 200 ml). Using an excess of the alcohol will drive the equilibrium towards the product.[3][6]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 ml) to the solution while stirring.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Add a mixture of water (e.g., 50 ml) and ethyl acetate (e.g., 200 ml) to the residue.

    • Transfer the mixture to a separatory funnel and wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with a saturated solution of sodium chloride (brine).[3]

    • Dry the organic phase over anhydrous sodium sulfate and filter.[3]

    • Remove the solvent using a rotary evaporator to obtain the crude ethyl 8-hydroxyoctanoate as a pale yellow oil.[3]

    • Further purification can be achieved by column chromatography if necessary.[8][9] A high yield of approximately 95% can be expected for this step.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of ethyl 8-hydroxyoctanoate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Hydroxyoctanoic Acid cluster_step2 Step 2: Fischer Esterification Reactants1 6-Chlorohexan-1-ol + Diethyl Malonate Intermediate1 Diethyl 6-hydroxyhexylmalonate Reactants1->Intermediate1 NaOEt, Reflux Intermediate2 Crude 8-Hydroxyoctanoic Acid Intermediate1->Intermediate2 1. HCOOH, p-TsOH, Heat 2. NaOH, Reflux Product1 Purified 8-Hydroxyoctanoic Acid Intermediate2->Product1 Acidification & Extraction Reactants2 8-Hydroxyoctanoic Acid + Ethanol Product1->Reactants2 Product2 Ethyl 8-hydroxyoctanoate Reactants2->Product2 H₂SO₄ (cat.), Reflux

Caption: Workflow for the two-step synthesis of ethyl 8-hydroxyoctanoate.

References

Application of 8-Ethoxycarbonyloctanol in Surface Coatings: A General Protocol for Coalescing Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the evaluation of 8-ethoxycarbonyloctanol as a potential coalescing agent in surface coatings. Coalescing agents are essential additives in latex paints and coatings, facilitating the formation of a continuous, uniform film by lowering the minimum film formation temperature (MFFT) of the polymer binder.[1][2][3] This allows for the formation of a durable and protective coating at ambient temperatures.

Initial research indicates that this compound, also known as ethyl 8-hydroxyoctanoate, is a specialty chemical with limited publicly available data regarding its specific use in surface coatings. The protocols and data presented herein are therefore based on established methodologies for evaluating the performance of coalescing agents in general. These guidelines will enable researchers and formulation scientists to systematically assess the suitability of this compound or other novel compounds for this application.

General Properties of Coalescing Agents

An effective coalescing agent should exhibit a balance of properties to ensure optimal film formation and final coating performance. The following table summarizes key characteristics:

PropertyDesired CharacteristicRationale
Polymer Solubility HighMust be a good solvent for the latex polymer to soften the particles and facilitate fusion.
Water Solubility LowThe coalescent should partition preferentially into the polymer phase rather than the aqueous phase for higher efficiency.[2]
Evaporation Rate Slower than water, but eventually completeIt needs to remain in the film long enough to aid coalescence but evaporate afterward to not compromise final film hardness.[3]
Volatility (VOC) LowTo comply with environmental regulations and minimize odor.
Freezing Point LowImportant for stability and handling in various climates.
Hydrolytic Stability HighResistance to breakdown in the aqueous, often alkaline, environment of latex paints.

Experimental Protocols

The following protocols outline the steps to incorporate and evaluate a novel coalescing agent like this compound in a model latex paint formulation.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the effectiveness of this compound in reducing the MFFT of a latex binder.

Materials:

  • Latex emulsion (e.g., acrylic, styrene-acrylic)

  • This compound

  • MFFT bar apparatus

  • Drawdown bar (75 µm wet film thickness)

  • Microscope

Procedure:

  • Prepare a series of latex samples with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6% by weight based on polymer solids).

  • Allow the samples to equilibrate for 24 hours.

  • Place the MFFT bar on a level surface and establish a stable temperature gradient (e.g., 0°C to 18°C).

  • Apply a uniform film of each sample across the temperature gradient using the drawdown bar.

  • Allow the film to dry. The point at which the film transitions from a continuous, clear film to a cracked, opaque one is the MFFT.

  • Observe the transition point and record the corresponding temperature.

Protocol 2: Evaluation of Coating Performance

Objective: To assess the impact of this compound on the physical properties of the final coating.

Materials:

  • Model paint formulation (pigmented)

  • This compound

  • Standard coalescing agent (e.g., Texanol™) for comparison

  • Test substrates (e.g., glass panels, steel panels)

  • Drawdown bar

  • Hardness tester (e.g., pencil hardness, König pendulum hardness)

  • Scrub resistance tester

  • Gloss meter

Procedure:

  • Prepare batches of the model paint formulation, one with no coalescing agent, one with a standard coalescing agent, and others with varying levels of this compound.

  • Apply the paints to the test substrates using a drawdown bar to ensure uniform thickness.

  • Allow the coated panels to cure under controlled conditions (e.g., 25°C, 50% relative humidity) for a specified time (e.g., 7 days).

  • Perform the following tests:

    • Hardness: Measure the pencil hardness or König pendulum hardness at different time intervals (e.g., 24 hours, 7 days, 28 days) to evaluate the hardness development as the coalescent evaporates.

    • Scrub Resistance: Determine the resistance of the coating to abrasion using a scrub resistance tester.

    • Gloss: Measure the 60° and 20° gloss of the coatings.

    • Block Resistance: Assess the tendency of coated surfaces to stick together under pressure.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: MFFT Reduction Efficiency

Coalescing AgentConcentration (% on Polymer Solids)MFFT (°C)
None0%[Record MFFT]
This compound2%[Record MFFT]
This compound4%[Record MFFT]
This compound6%[Record MFFT]
Texanol™ (Control)4%[Record MFFT]

Table 2: Coating Performance Data

Coalescing AgentConcentrationHardness (Pencil, 7 days)Scrub Resistance (cycles)Gloss (60°)
None0%[Record Value][Record Value][Record Value]
This compound4%[Record Value][Record Value][Record Value]
Texanol™ (Control)4%[Record Value][Record Value][Record Value]

Visualizations

The following diagrams illustrate key processes and workflows related to the use of coalescing agents in surface coatings.

G cluster_0 Latex Film Formation A Latex Dispersion (Polymer particles in water) B Water Evaporation A->B Drying Step 1 C Particle Packing B->C Drying Step 2 D Coalescence (Particle deformation and fusion) C->D Coalescing agent softens particles E Continuous Film D->E Film Formation Complete

Caption: The process of latex film formation, highlighting the role of coalescence.

G cluster_1 Workflow for Coalescing Agent Evaluation Start Select Novel Coalescing Agent (e.g., this compound) Prep Prepare Latex Formulations with varying concentrations Start->Prep MFFT Determine MFFT (Protocol 1) Prep->MFFT PaintPrep Prepare Paint Formulations Prep->PaintPrep Analysis Analyze Data and Compare to Control MFFT->Analysis Application Apply Coatings to Substrates PaintPrep->Application Cure Cure Coatings Application->Cure Testing Perform Performance Tests (Protocol 2) Cure->Testing Testing->Analysis Conclusion Draw Conclusions on Suitability Analysis->Conclusion

Caption: Experimental workflow for evaluating a novel coalescing agent.

Conclusion

References

Application Notes and Protocols for the Quantification of 8-Ethoxycarbonyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethoxycarbonyloctanol, also known as ethyl 9-hydroxynonanoate, is a functionalized fatty acid ester with potential applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research and development. This document provides detailed application notes and protocols for the quantification of this compound using gas chromatography. The methodologies described are based on established analytical principles and are intended to serve as a comprehensive guide for laboratory personnel.

Analytical Method Overview

Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of this compound, two primary detector options are presented: Flame Ionization Detection (FID) for routine quantification and Mass Spectrometry (MS) for enhanced selectivity and structural confirmation. Due to the presence of a hydroxyl group, a derivatization step is included to improve the compound's volatility and chromatographic peak shape, leading to better accuracy and sensitivity.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described analytical methods. These values are provided as a general guideline and may vary based on the specific instrumentation and laboratory conditions.

Table 1: GC-FID Method Performance

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: GC-MS Method Performance (Selected Ion Monitoring - SIM Mode)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Sample Preparation: Derivatization

Objective: To convert the hydroxyl group of this compound into a less polar and more volatile silyl ether to improve GC performance.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Hexane (GC grade)

  • Internal Standard (e.g., Tetradecane)

  • Vials with PTFE-lined caps

  • Heating block or oven

Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 1 mL of anhydrous hexane and 100 µL of the internal standard solution (1 mg/mL in hexane).

  • Add 200 µL of anhydrous pyridine.

  • Add 300 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC analysis.

GC-FID Analysis

Objective: To quantify the derivatized this compound using gas chromatography with a flame ionization detector.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/Splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector: FID, 280°C

  • Makeup Gas (He): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

GC-MS Analysis

Objective: To provide highly selective quantification and structural confirmation of the derivatized this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B with 5977B MSD or equivalent

  • Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/Splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Solvent Solvent & IS Addition Sample->Solvent Deriv Derivatization with BSTFA Solvent->Deriv Heat Heating (70°C) Deriv->Heat Injection GC Injection Heat->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification logical_relationship Analyte This compound (with -OH group) Derivatization Derivatization (Silylation) Analyte->Derivatization improves Derivative Silylated Derivative (more volatile, less polar) Derivatization->Derivative GC Gas Chromatography Derivative->GC enables Quantification Accurate Quantification GC->Quantification

Application Notes and Protocols for NMR Spectroscopy of Long-Chain Functionalized Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of long-chain functionalized esters. These molecules, integral to various fields from materials science to pharmacology, include bioactive lipids, polymer precursors, and drug delivery agents. This document provides detailed application notes and experimental protocols for the analysis of such esters using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

1D NMR Spectroscopy: Structural Characterization and Quantification

1D NMR, including ¹H and ¹³C NMR, serves as the foundation for the analysis of long-chain functionalized esters.

¹H NMR Spectroscopy

¹H NMR provides information on the proton environment within a molecule. For long-chain esters, specific proton signals are characteristic of different functional groups and positions along the aliphatic chain.

Key ¹H NMR Signals for Long-Chain Esters:

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)0.84 - 0.92Triplet
Methylene Chain (-(CH₂)n-)1.22 - 1.42Multiplet
β-Methylene to Carbonyl (-CH₂-CH₂-COOR)1.56 - 1.68Multiplet
α-Methylene to Carbonyl (-CH₂-COOR)2.29 - 2.30Triplet
Methoxy (-OCH₃) of Methyl Ester3.65 - 3.67Singlet
Olefinic (-CH=CH-)5.30 - 5.54Multiplet
Protons on Hydroxyl-bearing Carbon (-CH(OH)-)3.60Multiplet
Allylic (-CH₂-CH=)1.96 - 2.12Multiplet
Bis-allylic (=CH-CH₂-CH=)2.67 - 2.78Multiplet

Application Note: Analysis of Methyl Ricinoleate

Methyl ricinoleate, the methyl ester of the hydroxylated fatty acid ricinoleic acid, provides a clear example of how ¹H NMR is used to identify functional groups.[1]

  • The singlet at δ 3.65 ppm confirms the presence of the methyl ester group (-OCH₃).[1]

  • The multiplet at δ 3.60 ppm is characteristic of the proton on the hydroxyl-bearing carbon (C12).[1]

  • Olefinic protons at C9 and C10 resonate as multiplets around δ 5.39-5.54 ppm.[1]

  • The α-methylene protons (C2) appear as a triplet at δ 2.29 ppm.[1]

  • The long methylene chain protons are observed as a broad multiplet between δ 1.21 and 1.39 ppm.[1]

¹³C NMR Spectroscopy

¹³C NMR provides direct information about the carbon skeleton of the molecule.[2] Due to the low natural abundance of ¹³C, these experiments generally require more sample or longer acquisition times compared to ¹H NMR.

Key ¹³C NMR Signals for Long-Chain Esters:

CarbonChemical Shift (δ) ppm
Terminal Methyl (-CH₃)~14
Methylene Chain (-(CH₂)n-)22 - 34
Allylic (-CH₂-CH=)~27
Bis-allylic (=CH-CH₂-CH=)~25
Carbonyl (-COO-)170 - 185
Methoxy (-OCH₃) of Methyl Ester~51
Olefinic (-CH=CH-)125 - 135
Hydroxyl-bearing Carbon (-CH(OH)-)~71

Application Note: Quantitative ¹H NMR (qHNMR)

Quantitative ¹H NMR (qHNMR) is a highly accurate method for determining the concentration or purity of a sample. The integral of an NMR signal is directly proportional to the number of protons it represents.[3]

Protocol for qHNMR of a Long-Chain Ester:

  • Sample Preparation: Accurately weigh a known amount of the ester and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A 90° pulse angle should be used.

  • Processing: Process the spectrum with careful phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

2D NMR Spectroscopy: Unambiguous Structure Elucidation

2D NMR techniques are invaluable for resolving complex structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[4] This is crucial for identifying adjacent protons in the long aliphatic chain and around functional groups.

Application Note: Tracing the Carbon Chain in a Hydroxylated Ester

In a hydroxylated long-chain ester, a COSY spectrum would show a cross-peak between the proton on the hydroxyl-bearing carbon and the protons on the adjacent methylene groups. This allows for the precise localization of the hydroxyl group within the chain.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[5]

Application Note: Assigning Carbons in an Unsaturated Ester

For an unsaturated ester, the HSQC spectrum will show cross-peaks between the olefinic protons (δ 5.3-5.4 ppm) and the olefinic carbons (δ 125-135 ppm), and between the α-methylene protons (δ ~2.3 ppm) and the corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over two to three bonds.[5] This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together.

Application Note: Confirming the Ester Linkage

In a methyl ester, an HMBC spectrum will show a correlation between the methoxy protons (-OCH₃) at ~δ 3.7 ppm and the carbonyl carbon (-COO-) at ~δ 174 ppm, confirming the ester functionality.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the ester in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, 50-100 mg is recommended.[6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for long-chain esters. Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube to ensure homogeneity.

  • Internal Standard: For chemical shift referencing, tetramethylsilane (TMS) is commonly used (0 ppm).

Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

These are general guidelines; specific parameters should be optimized for the instrument and sample.

  • Tuning and Shimming: Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution.

  • COSY: Use a standard gradient-selected COSY pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program. Set the ¹JCH coupling constant to an average value of 145 Hz.

  • HMBC: Use a standard gradient-selected HMBC pulse program. The long-range coupling constant (ⁿJCH) is typically set to an average of 8 Hz.

Visualization of Workflows and Pathways

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a long-chain functionalized ester.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample Ester Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Data Processing (Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing OneD_Analysis 1D Spectral Analysis (Integration, Chemical Shift) Processing->OneD_Analysis TwoD_Analysis 2D Spectral Analysis (Correlation Identification) Processing->TwoD_Analysis Structure_Elucidation Structure Elucidation OneD_Analysis->Structure_Elucidation Quantification Quantification (qHNMR) OneD_Analysis->Quantification TwoD_Analysis->Structure_Elucidation

NMR Analysis Workflow
Signaling Pathway: Eicosanoid Biosynthesis via Lipoxygenase

Long-chain functionalized esters, particularly hydroxylated fatty acids, are key players in biological signaling. The lipoxygenase (LOX) pathway is a major route for the biosynthesis of these signaling molecules from polyunsaturated fatty acids like arachidonic acid.[7][8][9]

eicosanoid_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2  Inflammatory Stimuli AA Arachidonic Acid (Free Fatty Acid) LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE (Hydroperoxy Eicosatetraenoic Acid) Peroxidase Peroxidase HPETE->Peroxidase LTA4_Hydrolase LTA₄ Hydrolase HPETE->LTA4_Hydrolase Leukotrienes Leukotrienes (e.g., LTB₄) HETE 5-HETE (Hydroxy Eicosatetraenoic Acid) PLA2->AA LOX->HPETE Peroxidase->HETE LTA4_Hydrolase->Leukotrienes

Lipoxygenase Pathway

Conclusion

NMR spectroscopy offers a comprehensive suite of tools for the detailed analysis of long-chain functionalized esters. By combining 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation and accurate quantification, which are critical for advancing research and development in various scientific and industrial sectors. The protocols and data presented herein provide a solid foundation for the effective application of NMR in the study of these important molecules.

References

HPLC purification protocol for hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of Hydroxy Esters using High-Performance Liquid Chromatography (HPLC).

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroxy esters are a significant class of organic compounds, characterized by the presence of both a hydroxyl (-OH) and an ester (-O(C=O)-) functional group. They are common intermediates and final products in pharmaceuticals, natural product synthesis, and materials science. Achieving high purity of these compounds is critical for subsequent applications and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of hydroxy esters, offering high resolution and adaptability. This document provides a comprehensive guide to developing an HPLC purification protocol for various hydroxy esters, covering both reversed-phase and normal-phase chromatography.

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] The choice of stationary and mobile phases is critical and depends on the polarity of the analyte.[2][3]

  • Reversed-Phase (RP-HPLC): This is the most common mode used for a wide range of moderately polar to non-polar compounds.[4][5] It utilizes a non-polar (hydrophobic) stationary phase (e.g., C18, C8) and a polar mobile phase, typically a mixture of water with acetonitrile or methanol.[5][6] More hydrophobic hydroxy esters will be retained longer on the column.

  • Normal-Phase (NP-HPLC): This mode is ideal for separating very polar or very non-polar compounds, and is particularly effective for isomer separations, including chiral enantiomers.[7][8] It employs a polar stationary phase (e.g., silica, cyano, amino) and a non-polar mobile phase, such as hexane or heptane mixed with a polar modifier like isopropanol or ethyl acetate.[6][9][10]

General Experimental Protocol

This section outlines the fundamental steps for preparing the sample and HPLC system for purification.

Sample Preparation

Proper sample preparation is crucial for protecting the HPLC column and achieving reproducible results.[11]

  • Dissolution: Dissolve the crude hydroxy ester sample in a solvent that is compatible with the intended mobile phase.[1][12] For RP-HPLC, methanol or acetonitrile are common choices. For NP-HPLC, the mobile phase itself (e.g., hexane/isopropanol) is often the best choice. The sample should be fully dissolved to avoid split or broadened peaks.[12][13]

  • Concentration: Prepare the sample at a concentration of approximately 0.1–1 mg/mL for initial analytical method development.[13] For preparative purification, higher concentrations can be used, but this may require optimization to avoid column overloading.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[13] This step is vital to prevent clogging of the HPLC system and column.[1]

HPLC System Preparation

Ensuring the HPLC system is properly prepared is essential for a stable baseline and reliable performance.

  • Mobile Phase Preparation: Use HPLC-grade solvents. The mobile phase should be filtered and degassed (e.g., by sonication or vacuum filtration) to remove dissolved gases and prevent bubble formation in the pump and detector.

  • System Purge: Flush the pump with the fresh mobile phase to remove any air from the tubing.[12]

  • Column Equilibration: Equilibrate the column by flowing the initial mobile phase through it for 10-20 column volumes, or until a stable baseline is achieved.[12]

Purification Methodologies

The choice of methodology depends on the specific properties of the hydroxy ester, particularly its polarity and whether chiral separation is required.

Protocol A: Reversed-Phase HPLC for General Purification

This protocol is suitable for the purification of a wide range of hydroxy esters. A gradient elution is often used to effectively separate compounds with differing polarities.[14]

Detailed Methodology:

  • Column: C18 (Octadecyl silica), 5 µm particle size, 250 x 4.6 mm (analytical) or 250 x 21.2 mm (preparative).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program (example):

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min (analytical) or 15-20 mL/min (preparative).

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (if the ester lacks a strong chromophore) or a more specific wavelength if applicable.[14]

  • Injection Volume: 10-20 µL (analytical) or 0.5-5 mL (preparative, dependent on concentration and column size).

Protocol B: Normal-Phase HPLC for Chiral Separation

Many hydroxy esters are chiral, and separating enantiomers is often a critical step in drug development. Chiral Stationary Phases (CSPs) are used for this purpose, frequently in normal-phase mode.[8][15][16]

Detailed Methodology:

  • Column: Chiral Stationary Phase (CSP), e.g., polysaccharide-based like CHIRALPAK® IA or IC, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization to achieve separation.

  • Flow Rate: 1.0 mL/min (analytical).

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or other relevant wavelength.

  • Injection Volume: 5-10 µL.

Data Presentation

Quantitative data from purification runs should be systematically recorded to ensure reproducibility and for reporting purposes.

Table 1: HPLC Column Selection Guide for Hydroxy Esters

Chromatography Mode Stationary Phase Analyte Characteristics Application
Reversed-Phase C18, C8 Moderately polar to non-polar General purpose purification, impurity profiling[17]
Phenyl-Hexyl Aromatic or unsaturated hydroxy esters Alternative selectivity to C18[17]
Normal-Phase Silica (SiO₂) Very non-polar or polar isomers Separation of isomers, achiral purification[7][9]
Cyano (CN) Polar compounds Can be used in both RP and NP modes[7]

| Chiral | Polysaccharide-based (e.g., Amylose, Cellulose) | Chiral hydroxy esters | Enantiomer separation[8][18] |

Table 2: Example Mobile Phase Systems

Mode Solvent A Solvent B Typical Use
Reversed-Phase Water, 0.1% Formic Acid/TFA, or Phosphate Buffer[6][19] Acetonitrile or Methanol[6] Gradient or isocratic elution of most hydroxy esters.[14]

| Normal-Phase | n-Hexane or n-Heptane | Isopropanol, Ethanol, or Ethyl Acetate[10] | Isocratic elution for separating isomers. |

Table 3: Representative Purification Performance Data (Hypothetical)

Parameter Analytical Run Preparative Run
Analyte Methyl 2-hydroxy-2-phenylacetate Methyl 2-hydroxy-2-phenylacetate
Column C18, 250 x 4.6 mm, 5 µm C18, 250 x 21.2 mm, 10 µm
Sample Load 10 µg 150 mg
Initial Purity (by area %) 85% 85%
Final Purity (main fraction) >99% 98.5%
Recovery N/A 88% (132 mg)

| Retention Time | 15.2 min | 15.5 min |

Advanced Techniques: Supercritical Fluid Chromatography (SFC)

For preparative-scale purification, especially of chiral compounds, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC.[20] SFC uses supercritical CO₂ as the primary mobile phase, which is non-toxic and easily removed.[21][22] This technique offers significant advantages, including faster separations and a drastic reduction in organic solvent consumption, making it a "greener" and more cost-effective option.[23][24]

Workflow Visualization

The following diagram illustrates the logical workflow for a typical HPLC purification protocol.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Hydroxy Ester Dissolve Dissolution in Compatible Solvent Crude->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter Inject Injection onto Equilibrated HPLC Column Filter->Inject Separate Chromatographic Separation (Isocratic or Gradient) Inject->Separate Detect Detection (e.g., UV) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Fractions >98% Pure Evaporate Solvent Evaporation Pool->Evaporate Final Pure Hydroxy Ester Evaporate->Final

Caption: General workflow for HPLC purification of hydroxy esters.

References

Application Notes and Protocols: Ethyl 8-Hydroxyoctanoate as a Novel Bio-based Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of ethyl 8-hydroxyoctanoate as a potential bio-based plasticizer for polymeric materials. The information is intended to guide researchers in the preliminary assessment of this compound's plasticizing properties, thermal stability, and mechanical performance when incorporated into a polymer matrix, such as Polyvinyl Chloride (PVC).

Introduction

The demand for environmentally friendly and non-toxic plasticizers is driven by increasing environmental and health concerns associated with traditional phthalate-based plasticizers. Bio-based plasticizers, derived from renewable resources, offer a promising alternative. Ethyl 8-hydroxyoctanoate, a derivative of octanoic acid, is a candidate for exploration as a novel bio-based plasticizer due to its molecular structure, which suggests potential for interaction with polymer chains and imparting flexibility.

These protocols outline the necessary steps to characterize the performance of ethyl 8-hydroxyoctanoate in a polymer matrix, focusing on its effects on thermal and mechanical properties.

Potential Mechanism of Action

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), making the material more flexible and easier to process. The hydroxyl group and the ester moiety in ethyl 8-hydroxyoctanoate are hypothesized to interact with polar polymers, such as PVC, through dipole-dipole interactions, effectively disrupting the polymer-polymer chain interactions.

Plasticizer_Mechanism cluster_0 Rigid Polymer Matrix cluster_1 Polymer Matrix with Plasticizer PolymerChains_A Polymer Chains (Strong Intermolecular Forces) RigidPolymer Rigid and Brittle (High Tg) PolymerChains_A->RigidPolymer PolymerChains_B Polymer Chains Plasticizer Ethyl 8-Hydroxyoctanoate PolymerChains_B->Plasticizer Reduced Intermolecular Forces FlexiblePolymer Flexible and Ductile (Low Tg) PolymerChains_B->FlexiblePolymer Plasticizer->FlexiblePolymer

Caption: Theoretical mechanism of plasticization by ethyl 8-hydroxyoctanoate.

Experimental Protocols

The following protocols describe the preparation of plasticized polymer samples and the subsequent analyses to evaluate the effectiveness of ethyl 8-hydroxyoctanoate as a plasticizer.

Materials and Equipment
  • Polymer Resin: PVC resin (e.g., K-value 67)

  • Plasticizer: Ethyl 8-hydroxyoctanoate (purity ≥98%)

  • Reference Plasticizer: Di(2-ethylhexyl) phthalate (DOP)

  • Thermal Stabilizer: (e.g., a mixed metal stabilizer)

  • Solvent: Tetrahydrofuran (THF)

  • Equipment:

    • Two-roll mill

    • Hydraulic press with heating and cooling capabilities

    • Universal Testing Machine (UTM) for tensile testing

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Shore Durometer (for hardness measurement)

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Performance Evaluation Formulation Formulation Design (PVC, Plasticizer, Stabilizer) Milling Melt Blending (Two-Roll Mill) Formulation->Milling Molding Compression Molding (Hydraulic Press) Milling->Molding Conditioning Sample Conditioning (ASTM D618) Molding->Conditioning Thermal Thermal Analysis (DSC, TGA) Conditioning->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Conditioning->Mechanical Migration Migration Resistance (Solvent Extraction) Conditioning->Migration Data Data Analysis and Comparison Thermal->Data Mechanical->Data Migration->Data

Caption: General workflow for evaluating a novel plasticizer.

Preparation of Plasticized PVC Sheets
  • Formulation: Prepare formulations with varying concentrations of ethyl 8-hydroxyoctanoate (e.g., 20, 30, 40, 50 parts per hundred parts of resin - phr). A control sample with a standard plasticizer like DOP and an unplasticized PVC sample should also be prepared for comparison.

  • Mixing: The PVC resin, plasticizer, and thermal stabilizer are pre-mixed.

  • Melt Blending: The mixture is then melt-blended on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

  • Compression Molding: The milled sheets are compression molded into plaques of desired thickness (e.g., 1 mm) using a hydraulic press at 170-180°C under a pressure of 10 MPa for 5 minutes, followed by cooling to room temperature under pressure.

  • Conditioning: The molded sheets are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, according to ASTM D618.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the plasticized PVC. A lower Tg indicates higher plasticizer efficiency.[1]

    • Protocol:

      • A small sample (5-10 mg) is sealed in an aluminum pan.

      • The sample is heated from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.[2]

      • The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan to eliminate thermal history.[1]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the plasticized PVC. The onset of degradation temperature is a key parameter.

    • Protocol:

      • A sample (10-15 mg) is placed in a TGA pan.

      • The sample is heated from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.[2]

      • The temperature at 5% weight loss (Td5) is recorded as the onset of thermal degradation.

  • Tensile Testing:

    • Purpose: To measure the tensile strength, elongation at break, and 100% modulus of the plasticized PVC, in accordance with ASTM D638.

    • Protocol:

      • Dumbbell-shaped specimens are cut from the conditioned sheets.

      • The specimens are tested using a Universal Testing Machine at a crosshead speed of 50 mm/min.

      • Tensile strength, elongation at break, and modulus are calculated from the stress-strain curve.

  • Hardness Measurement:

    • Purpose: To determine the hardness of the plasticized PVC using a Shore A or D durometer, following ASTM D2240.

    • Protocol:

      • The durometer is pressed onto the surface of the conditioned sheet.

      • The hardness value is read after a specified time (e.g., 15 seconds).

      • At least five measurements are taken at different positions and the average is reported.

  • Solvent Extraction:

    • Purpose: To evaluate the permanence of the plasticizer within the polymer matrix by measuring its resistance to extraction by a solvent.

    • Protocol:

      • Pre-weighed samples of the plasticized PVC are immersed in a solvent (e.g., hexane or ethanol) at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

      • The samples are then removed, wiped dry, and dried in an oven at 60°C to a constant weight.

      • The percentage of plasticizer loss is calculated from the weight difference before and after extraction.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the evaluation of ethyl 8-hydroxyoctanoate as a plasticizer in PVC, compared to unplasticized PVC and PVC plasticized with DOP.

Table 1: Thermal Properties of Plasticized PVC

SamplePlasticizer Content (phr)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td5) (°C)
Unplasticized PVC085250
PVC/DOP40-15265
PVC/Ethyl 8-hydroxyoctanoate40-5260
PVC/Ethyl 8-hydroxyoctanoate50-12258
PVC/Ethyl 8-hydroxyoctanoate60-20255

Table 2: Mechanical Properties of Plasticized PVC

SamplePlasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC050598 (Shore D)
PVC/DOP402035085
PVC/Ethyl 8-hydroxyoctanoate402530090
PVC/Ethyl 8-hydroxyoctanoate502238082
PVC/Ethyl 8-hydroxyoctanoate601845075

Table 3: Migration Resistance of Plasticized PVC

SamplePlasticizer Content (phr)Plasticizer Loss (%) (Hexane, 24h, 50°C)
PVC/DOP405.0
PVC/Ethyl 8-hydroxyoctanoate403.5
PVC/Ethyl 8-hydroxyoctanoate504.2
PVC/Ethyl 8-hydroxyoctanoate605.1

Conclusion

These application notes provide a framework for the systematic evaluation of ethyl 8-hydroxyoctanoate as a novel bio-based plasticizer. The outlined protocols for sample preparation and characterization will enable researchers to gather essential data on its plasticizing efficiency, thermal stability, mechanical properties, and permanence. The hypothetical data presented serves as an illustrative example of the expected outcomes and allows for a comparative assessment against a conventional plasticizer. Further studies could explore its compatibility with other polymers and its long-term aging performance.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of 8-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of 8-hydroxyoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 8-octanolide, the cyclic ester of 8-hydroxyoctanoic acid. A primary challenge in this synthesis is managing the competing side reaction of intermolecular polymerization. This guide offers detailed information to help you optimize your reaction conditions to favor the desired intramolecular lactonization.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of 8-hydroxyoctanoic acid and provides systematic solutions to resolve them.

Issue Potential Cause Recommended Solution
Low or no yield of 8-octanolide Intermolecular polymerization is dominating: The concentration of 8-hydroxyoctanoic acid is too high, favoring reactions between molecules rather than within a single molecule.Implement high-dilution conditions: Conduct the reaction at a very low concentration (e.g., 0.01–0.05 M). This can be achieved by the slow addition of the hydroxy acid to a large volume of refluxing solvent containing the catalyst. This technique, known as the pseudo-dilution or high-dilution principle, is crucial for favoring intramolecular cyclization.
Ineffective catalyst: The chosen acid catalyst may not be strong enough or may be deactivated.Select an appropriate catalyst: For Fischer-type esterifications, strong protic acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are effective. For milder and often higher-yielding conditions, consider using methods like Yamaguchi esterification or Mitsunobu reaction, which are specifically designed for macrolactonization.
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.Optimize reaction time and temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Typical reflux temperatures in solvents like toluene or benzene are used for Fischer esterification, often with azeotropic removal of water.
Formation of a viscous oil or solid instead of the desired lactone Significant oligomerization/polymerization: This is the most common side reaction and is indicated by the formation of a sticky, high-molecular-weight residue.Employ high-dilution techniques: As mentioned above, slow addition to a large volume of solvent is the primary method to suppress polymerization.[1][2][3]
Inappropriate workup procedure: The purification method may not be effectively separating the lactone from the oligomeric byproducts.Utilize appropriate purification methods: Vacuum distillation can be effective for separating the relatively volatile 8-octanolide from non-volatile oligomers. Column chromatography on silica gel is also a standard method for purification.
Difficulty in removing water from the reaction Inefficient azeotropic removal: Water is a byproduct of the esterification, and its presence can inhibit the forward reaction due to the equilibrium nature of the Fischer esterification.Use a Dean-Stark apparatus: This glassware is specifically designed for the azeotropic removal of water from a reaction mixture, driving the equilibrium towards the product. Toluene is a common solvent for this purpose.
Degradation of starting material or product Harsh reaction conditions: High temperatures or very strong acids can sometimes lead to decomposition.Consider milder lactonization methods: If degradation is suspected, methods like the Yamaguchi esterification or Mitsunobu reaction, which are performed under milder conditions, may provide better results.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the esterification of 8-hydroxyoctanoic acid, and how can I minimize it?

The primary side reaction is intermolecular esterification, which leads to the formation of linear oligomers and polymers of 8-hydroxyoctanoic acid. This occurs when the carboxylic acid group of one molecule reacts with the hydroxyl group of another.

To minimize this side reaction, the most effective strategy is to employ the high-dilution principle . By performing the reaction at a very low concentration of the 8-hydroxyoctanoic acid, you increase the probability of the reactive ends of the same molecule finding each other (intramolecular reaction) compared to finding another molecule (intermolecular reaction). This is typically achieved by the slow addition of a solution of the hydroxy acid to a large volume of hot solvent containing the catalyst.

Q2: What are the recommended reaction conditions for maximizing the yield of 8-octanolide?

Maximizing the yield of 8-octanolide involves a careful selection of reaction conditions to favor intramolecular cyclization. Below is a comparison of potential methods:

Method Catalyst/Reagents Typical Conditions Advantages Disadvantages
Fischer Esterification (High Dilution) p-Toluenesulfonic acid or H₂SO₄Reflux in toluene with a Dean-Stark trap; slow addition of hydroxy acid.Simple, inexpensive reagents.Requires high temperatures; equilibrium reaction.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPAnhydrous THF or toluene, room temperature to reflux.High yields for macrolactones, mild conditions.[4][5][6]More complex reagents, requires stoichiometric amounts of reagents.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Anhydrous THF, 0 °C to room temperature.Mild conditions, generally high yields.Stoichiometric phosphine oxide byproduct can complicate purification.

For a reliable and high-yielding synthesis of a macrocycle like 8-octanolide, the Yamaguchi esterification is often a superior choice over the classical Fischer esterification.

Q3: How can I effectively purify 8-octanolide from the oligomeric side products?

The difference in physical properties between the relatively low molecular weight cyclic 8-octanolide and the high molecular weight oligomers allows for effective separation.

  • Vacuum Distillation: 8-octanolide is a volatile compound, whereas the oligomers are not. Vacuum distillation of the crude reaction mixture can be a highly effective method for isolating the pure lactone.

  • Column Chromatography: Flash column chromatography on silica gel is a standard laboratory technique for purifying organic compounds. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar 8-octanolide before the more polar oligomers.

  • Solvent Extraction: In some cases, a liquid-liquid extraction procedure might be useful to remove the catalyst and some impurities before the final purification step.

Q4: Can I reverse the polymerization to recover the monomer or form the lactone?

Yes, depolymerization of the polyester of 8-hydroxyoctanoic acid can be achieved. This is typically done by heating the polymer under vacuum with a transesterification catalyst. The volatile 8-octanolide can be distilled off as it is formed, driving the equilibrium towards the cyclic monomer.

Experimental Protocols

Protocol 1: High-Dilution Fischer Esterification of 8-Hydroxyoctanoic Acid

This protocol is a classical approach that relies on simple reagents and the high-dilution principle to favor lactonization.

Materials:

  • 8-hydroxyoctanoic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Syringe pump (optional, but recommended for slow addition)

Procedure:

  • Set up a reflux apparatus with a Dean-Stark trap and a condenser.

  • To a large round-bottom flask, add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) and a large volume of toluene (to achieve a final concentration of 0.01-0.05 M).

  • Heat the toluene to reflux to begin azeotropically removing any residual water.

  • Dissolve the 8-hydroxyoctanoic acid in a minimal amount of toluene.

  • Using a syringe pump, add the 8-hydroxyoctanoic acid solution to the refluxing toluene over a period of several hours (e.g., 4-8 hours).

  • After the addition is complete, continue to reflux the reaction mixture until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 8-octanolide.

Protocol 2: Yamaguchi Esterification for the Synthesis of 8-Octanolide

This method is highly effective for the synthesis of macrocyclic lactones and often provides higher yields than the Fischer esterification.

Materials:

  • 8-hydroxyoctanoic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the 8-hydroxyoctanoic acid in anhydrous THF.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) to the mixture at room temperature and stir for 1-2 hours to form the mixed anhydride.

  • In a separate large flask, prepare a solution of DMAP (3-4 equivalents) in anhydrous toluene.

  • Heat the DMAP solution to reflux.

  • Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield pure 8-octanolide.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the intramolecular versus intermolecular pathways.

Esterification_Pathways Start 8-Hydroxyoctanoic Acid Intra Intramolecular Esterification Start->Intra High Dilution Inter Intermolecular Esterification Start->Inter High Concentration Lactone 8-Octanolide (Desired Product) Intra->Lactone Oligomer Oligomers/Polymers (Side Product) Inter->Oligomer

Caption: Competing reaction pathways in the esterification of 8-hydroxyoctanoic acid.

The following workflow outlines the general steps for optimizing the synthesis of 8-octanolide.

Optimization_Workflow Start Start: Esterification of 8-Hydroxyoctanoic Acid CheckYield Check Yield and Purity Start->CheckYield LowYield Troubleshoot: Low Yield CheckYield->LowYield Low Yield or Impure Product HighPurity Successful Synthesis CheckYield->HighPurity High Yield & Purity HighDilution Implement High Dilution LowYield->HighDilution ChangeCatalyst Change Catalyst/Method LowYield->ChangeCatalyst OptimizeTime Optimize Time/Temp LowYield->OptimizeTime Purification Optimize Purification LowYield->Purification HighDilution->Start ChangeCatalyst->Start OptimizeTime->Start Purification->Start

Caption: A general workflow for troubleshooting and optimizing the synthesis of 8-octanolide.

References

Technical Support Center: Purification of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethyl 8-hydroxyoctanoate from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of ethyl 8-hydroxyoctanoate?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as 8-hydroxyoctanoic acid and ethanol, the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and byproducts like oligomeric esters formed through self-esterification of 8-hydroxyoctanoic acid. Water is also a common byproduct of Fischer esterification.

Q2: How can I remove the acidic catalyst and unreacted 8-hydroxyoctanoic acid from my crude product?

A2: A simple and effective method is to perform a liquid-liquid extraction. Washing the crude organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, will neutralize and remove the acid catalyst and any unreacted carboxylic acid by converting them into their water-soluble salts.

Q3: My crude product is an emulsion after the basic wash. How can I break it?

A3: Emulsions can form during extraction, especially if the product has surfactant-like properties. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation.

Q4: How do I remove unreacted ethanol from the reaction mixture?

A4: Ethanol can be removed by washing the organic layer with water or brine. Due to its high solubility in water, it will partition into the aqueous phase. Subsequently, any remaining traces of ethanol and water in the organic layer can be removed by drying with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) followed by evaporation of the solvent under reduced pressure.

Q5: What is the best method to separate ethyl 8-hydroxyoctanoate from other non-acidic, high-boiling point impurities?

A5: For separating ethyl 8-hydroxyoctanoate from impurities with similar boiling points or non-volatile impurities, column chromatography is the preferred method. For impurities with a significantly different boiling point, vacuum distillation can be an effective technique.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
Product Loss During Extraction - Ensure the pH of the aqueous layer is not too basic during washing to prevent saponification (hydrolysis) of the ester. - Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Inefficient Column Chromatography - Optimize the solvent system for column chromatography using TLC to achieve good separation (Rf value of the product around 0.3-0.4). - Avoid overloading the column with crude product.
Product Decomposition If using distillation, ensure it is performed under vacuum to lower the boiling point and prevent thermal decomposition of the hydroxy ester.
Issue 2: Product is Not Pure After Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute together. Develop a solvent system with lower polarity using TLC first. A good separation on TLC should show distinct spots for your product and impurities.
Column Overloading The amount of crude material is too large for the amount of stationary phase. As a general rule, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Poor Column Packing Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly and the silica bed is never allowed to run dry.
Fractions Collected are Too Large Collecting large fractions can lead to the mixing of separated compounds. Collect smaller fractions and analyze them by TLC before combining.

Data Presentation

The following table provides an illustrative comparison of the purity of ethyl 8-hydroxyoctanoate that can be expected from different purification methods. Actual purities will depend on the specific impurities present in the crude mixture.

Purification Method Typical Purity (%) Typical Yield (%) Notes
Liquid-Liquid Extraction80-9085-95Effective for removing acidic and water-soluble impurities.
Vacuum Distillation>9570-85Suitable for separating from non-volatile impurities or those with significantly different boiling points. Risk of thermal decomposition if not performed under high vacuum.
Column Chromatography>9860-80Highly effective for separating compounds with similar polarities. Yield can be lower due to product loss on the column.

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was carried out in a water-miscible solvent, dilute the mixture with an immiscible organic solvent like ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components. Repeat until no more gas evolution is observed. b. Water to remove any remaining water-soluble impurities. c. Brine (saturated NaCl solution) to break any emulsions and remove the bulk of the dissolved water in the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 8-hydroxyoctanoate.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane or a mixture of hexane and a more polar solvent like ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified ethyl 8-hydroxyoctanoate.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture workup Workup & Extraction (NaHCO3, H2O, Brine) start->workup drying Drying (Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation High BP Difference chromatography Column Chromatography purification->chromatography Similar Polarity pure_product Pure Ethyl 8-hydroxyoctanoate distillation->pure_product chromatography->pure_product

Caption: Purification workflow for ethyl 8-hydroxyoctanoate.

column_chromatography crude Crude Mixture (Product + Impurities) column Silica Gel Column crude->column Loading separation Separation based on Polarity eluent Eluent Flow eluent->column fraction1 Fraction 1: Less Polar Impurity separation->fraction1 Elutes First fraction2 Fraction 2: Pure Product separation->fraction2 fraction3 Fraction 3: More Polar Impurity separation->fraction3 Elutes Last

Caption: Principle of column chromatography separation.

Technical Support Center: Bifunctional Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis and purification of bifunctional esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my bifunctional ester synthesis reaction?

A1: The most frequent impurities are residual starting materials, specifically the unreacted carboxylic acid and alcohol.[1][2] Other common contaminants include water, which is a byproduct of the reaction, and the catalyst used (e.g., sulfuric acid).[3][4] If coupling agents like dicyclohexylcarbodiimide (DCC) are used, byproducts such as dicyclohexylurea (DCU) can also be a significant impurity that is often difficult to remove.[3]

Q2: How can I effectively remove unreacted carboxylic acid from my product?

A2: Unreacted carboxylic acid can be removed by washing the organic layer with a mild basic solution. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used to neutralize the acid, converting it into a water-soluble salt that can be extracted into the aqueous layer.[2][4] This is followed by a water wash to remove any remaining base.

Q3: What is the best method for removing excess alcohol?

A3: Excess alcohol, especially if it's a low-boiling-point alcohol like ethanol or methanol, can often be removed by washing the organic layer with water or a saturated aqueous sodium chloride (brine) solution to minimize the co-extraction of the desired ester into the aqueous phase.[1] For less water-soluble or higher-boiling-point alcohols, fractional distillation or column chromatography are more effective purification methods.[2]

Q4: My esterification reaction is reversible and results in low yield. How can I drive the reaction to completion?

A4: To improve the yield, the equilibrium of the reaction must be shifted towards the product side, in accordance with Le Châtelier's principle. This is typically achieved by removing water as it is formed.[5] A common laboratory technique is to use a Dean-Stark apparatus, which physically separates water from the reaction mixture.[3][5] Alternatively, using an excess of one of the reactants (usually the less expensive one) or employing a dehydrating agent can also push the reaction forward.[3]

Q5: I am having trouble with emulsion formation during the aqueous work-up. What can I do?

A5: Emulsion formation can complicate the separation of organic and aqueous layers. To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and can help force the separation. Allowing the separatory funnel to stand for a longer period or gently swirling it instead of vigorous shaking can also prevent emulsion formation.

Q6: I used DCC as a coupling agent and now dicyclohexylurea (DCU) is contaminating my product. How can I remove it?

A6: DCU is notoriously difficult to remove due to its low solubility in many common organic solvents. One strategy is to filter the reaction mixture while cold, as DCU is less soluble at lower temperatures. If this is insufficient, column chromatography may be necessary.[3] For future syntheses, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as its urea byproduct is water-soluble and easily removed during the aqueous work-up.[3]

Troubleshooting Guide

Problem: Low or No Yield of Bifunctional Ester

If you are experiencing a low yield, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solution Citation
Reversible Reaction Equilibrium The reaction has reached equilibrium without complete conversion. Remove water using a Dean-Stark trap or molecular sieves to shift the equilibrium towards the products.[3][5]
Insufficient Catalyst The catalyst concentration may be too low or the catalyst may be inactive. Ensure the correct catalytic amount is used and that it is fresh. Concentrated sulfuric acid is a common and effective catalyst.[4]
Steric Hindrance Bulky functional groups on the carboxylic acid or alcohol can slow down the reaction rate. Increase the reaction time, temperature, or consider using a more potent coupling agent like DCC with DMAP.[3][6]
Reaction Temperature Too Low The reaction may not have sufficient energy to overcome the activation barrier. Increase the temperature and run the reaction under reflux conditions to prevent loss of volatile reactants.[2]
Problem: Product Contamination After Initial Work-up

If your crude product contains significant impurities after extraction, a more rigorous purification method is required. The choice of method depends on the nature of the ester and the impurities.

Purification Technique Best For Description Citation
Fractional Distillation Liquid esters with boiling points significantly different from impurities.Separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes first and is collected as the distillate.[1][2]
Column Chromatography Non-volatile esters, isomers, or compounds with similar boiling points.Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (solvent).[3]
Recrystallization Solid esters.Dissolves the impure solid ester in a hot solvent and allows it to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities dissolved in the solvent.[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Liquid Ester
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • If the reaction was acid-catalyzed, first wash with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[4]

  • Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities.[1]

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude ester in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and allow it to run through the silica. The compounds will separate as they travel down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[7]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Bifunctional Acid + Alcohol reaction Esterification Reaction (Acid Catalyst, Heat/Reflux) reactants->reaction crude Crude Reaction Mixture reaction->crude Cool to RT extraction Aqueous Extraction (Base & Brine Wash) crude->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentrate Solvent Removal drying->concentrate impure_ester Crude Ester concentrate->impure_ester purify Purification Method (Distillation, Chromatography, etc.) impure_ester->purify pure_ester Pure Bifunctional Ester purify->pure_ester

Caption: General workflow for bifunctional ester synthesis and purification.

G cluster_impurities Identify Impurities (TLC, NMR, LC-MS) cluster_methods Select Purification Method start Is the Crude Product Pure? is_solid Is the Ester Solid? start->is_solid No end_node Pure Product start->end_node Yes is_volatile Are Impurities Volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes is_polar Polarity Difference? is_volatile->is_polar No distill Fractional Distillation is_volatile->distill Yes column Column Chromatography is_polar->column Yes fail_node Re-evaluate Synthesis is_polar->fail_node No recrystallize->end_node distill->end_node column->end_node

Caption: Decision tree for troubleshooting ester purification.

G acid Carboxylic Acid (R-COOH) protonated_acid Protonated Carbonyl (Enhanced Electrophile) acid->protonated_acid + H+ catalyst Acid Catalyst (H+) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + R'-OH (Nucleophilic Attack) alcohol Alcohol (R'-OH) alcohol->tetrahedral_intermediate ester Ester (R-COOR') tetrahedral_intermediate->ester - H₂O, - H+ (Proton Transfer & Elimination) water Water (H₂O)

Caption: Simplified mechanism for Fischer Esterification.

References

Technical Support Center: Polymerization of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges. Below, you will find troubleshooting guides and frequently asked questions to assist in your synthesis of poly(hydroxy esters).

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of hydroxy esters, such as polylactic acid (PLA), through methods like Ring-Opening Polymerization (ROP) and polycondensation.

Problem: Low Molecular Weight and/or Broad Polydispersity Index (PDI)

Q1: My polymerization reaction is resulting in a polymer with a low number-average molecular weight (Mn) and a high polydispersity index (PDI > 1.5). What are the potential causes and how can I fix this?

A1: Achieving a high molecular weight with a narrow PDI is a common challenge. The issue often stems from impurities, improper reaction setup, or undesirable side reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Monomer Impurities The presence of acidic or hydroxyl-containing impurities can interfere with the initiator and lead to uncontrolled initiation events. Purify the monomer (e.g., lactide) by recrystallization from a suitable solvent like toluene, followed by sublimation.[1] Store the purified monomer in an inert, dry atmosphere (e.g., a glovebox).
Presence of Water Water acts as an initiator and a chain transfer agent, leading to a higher number of shorter polymer chains. Dry all glassware thoroughly in an oven before use. Ensure solvents are anhydrous. The moisture content of the reaction mixture should be minimized, preferably below 5%.[2]
Incorrect Monomer-to-Initiator Ratio The molecular weight of polymers from living polymerizations is directly controlled by the monomer-to-initiator ratio. Carefully calculate and measure the required amounts of both monomer and initiator.
Side Reactions Inter- and intramolecular transesterification reactions can scramble the polymer chains, broadening the PDI.[3] These are often promoted by high temperatures and long reaction times. Lowering the polymerization temperature can help minimize these side reactions.[3]
Catalyst Deactivation The catalyst can be deactivated by impurities. Use high-purity catalysts and ensure all reagents and solvents are free from catalyst poisons.

Below is a logical workflow to diagnose the cause of low molecular weight polymers.

G start Start: Low Mn / High PDI check_purity 1. Verify Monomer Purity (e.g., via NMR, GC) start->check_purity impure Impurity Detected? check_purity->impure check_dryness 2. Confirm Anhydrous Conditions (Solvents, Glassware, Atmosphere) wet Moisture Present? check_dryness->wet check_ratio 3. Re-evaluate Monomer/Initiator Ratio ratio_wrong Ratio Incorrect? check_ratio->ratio_wrong check_conditions 4. Analyze Reaction Conditions (Temperature, Time) conditions_harsh Conditions Too Harsh? check_conditions->conditions_harsh impure->check_dryness No purify Action: Purify Monomer (Recrystallization, Sublimation) impure->purify Yes wet->check_ratio No dry Action: Dry All Components (Solvents, Glassware) wet->dry Yes ratio_wrong->check_conditions No recalculate Action: Recalculate & Remeasure ratio_wrong->recalculate Yes optimize Action: Lower Temperature &/or Reduce Time conditions_harsh->optimize Yes end Result: High Mn / Low PDI conditions_harsh->end No (Consult further literature) purify->check_dryness dry->check_ratio recalculate->check_conditions optimize->end

Troubleshooting workflow for low molecular weight.
Problem: Low or No Monomer Conversion

Q2: My polymerization has stalled, resulting in a very low monomer conversion rate. What could be the issue?

A2: Low monomer conversion is typically caused by issues with the initiating system or reaction environment.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst/Initiator Catalysts and initiators can degrade over time or upon exposure to air/moisture. Use a fresh batch of catalyst/initiator or purify/reactivate the existing one according to established procedures.
Insufficient Temperature or Time Some polymerization reactions have a significant activation energy barrier. Gradually increase the reaction temperature. You can monitor monomer conversion over time using techniques like ¹H NMR to determine if a longer reaction time is needed.
Presence of Inhibitors The monomer or solvent may contain polymerization inhibitors (often added for storage). Remove inhibitors by passing the solvent through an activated alumina column or by distilling the monomer.
Poor Catalyst Dispersion In bulk or melt polymerizations, the catalyst must be dispersed homogeneously throughout the monomer.[4] Consider dissolving the catalyst in a small amount of anhydrous solvent before adding it to the monomer.

Frequently Asked Questions (FAQs)

Q3: What are the primary methods for synthesizing poly(hydroxy esters)?

A3: The two most common methods are the Ring-Opening Polymerization (ROP) of cyclic esters (like lactide or caprolactone) and the direct polycondensation of hydroxy acids.[5]

  • Ring-Opening Polymerization (ROP): This method is generally preferred for producing high molecular weight polymers with controlled microstructures and narrow polydispersity.[3] It involves using a catalyst and an initiator to open the cyclic monomer ring and add it to the growing polymer chain.

  • Polycondensation: This involves the direct reaction between the hydroxyl and carboxylic acid groups of the monomer, eliminating a small molecule like water.[6] This method often yields polymers with lower molecular weights due to the difficulty of removing the water byproduct from the viscous reaction mixture.[6][7]

G cluster_0 Ring-Opening Polymerization (ROP) cluster_1 Polycondensation rop_monomer Cyclic Monomer (e.g., Lactide) rop_process Initiator + Catalyst (e.g., Sn(Oct)₂, BnOH) rop_monomer->rop_process rop_product High Molecular Weight Polymer (e.g., PLA) rop_process->rop_product pc_monomer Hydroxy Acid Monomer (e.g., Lactic Acid) pc_process Heat + Vacuum (-H₂O) pc_monomer->pc_process pc_product Low-to-Medium MW Polymer pc_process->pc_product

Primary synthesis routes for poly(hydroxy esters).

Q4: How critical is the removal of water from the reaction?

A4: Water removal is absolutely critical, especially in polycondensation reactions where it is a byproduct that limits the equilibrium chain length.[6] In ROP, water can act as an unwanted initiator, leading to poor control over molecular weight and a broader PDI.[8] For high-quality polymers, reactions should be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the advantages and disadvantages of using stannous octoate (Sn(Oct)₂) as a catalyst?

A5: Stannous octoate, or tin(II) ethylhexanoate, is one of the most widely used catalysts for the ROP of lactide.

  • Advantages: It provides high reaction rates, high monomer conversion, and access to high molecular weight polymers under relatively mild conditions.[3]

  • Disadvantages: A primary concern is the potential toxicity of residual tin in the final polymer, which is a significant issue for biomedical applications.[9] This has driven research into alternative, non-toxic metal catalysts based on zinc, zirconium, iron, and potassium.[1][9]

Q6: How can I control the stereochemistry of the final polymer?

A6: Controlling the stereochemistry (e.g., producing isotactic, syndiotactic, or heterotactic polymers) is crucial as it dictates the material's physical properties, such as crystallinity and degradation rate. Stereocontrol is achieved by using stereoselective catalysts. Many modern organometallic catalysts, particularly those based on yttrium, zinc, or zirconium with carefully designed ligands, can provide excellent control over the polymer's microstructure during the ROP of racemic monomers.[9][10]

Key Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization (ROP) of L-Lactide

This protocol is a representative example for the synthesis of poly(L-lactic acid) (PLLA) in solution.

Materials:

  • L-lactide (recrystallized and sublimed)[1]

  • Anhydrous toluene

  • Catalyst (e.g., potassium-based complex)[1]

  • Co-initiator (e.g., benzyl alcohol, BnOH)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under vacuum. Transfer all reagents and handle all manipulations inside an inert atmosphere glovebox.

  • Reaction Setup: In the glovebox, add the desired amount of purified L-lactide to a Schlenk flask equipped with a magnetic stir bar.

  • Initiator/Catalyst Solution: In a separate vial, prepare a stock solution of the catalyst and the co-initiator (BnOH) in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.

  • Initiation: Add the required volume of the catalyst/co-initiator solution to the Schlenk flask containing the L-lactide. If the monomer is not fully soluble, it will form a suspension.

  • Polymerization: Seal the flask, remove it from the glovebox, and place it in a thermostatically controlled oil bath at the desired temperature (e.g., room temperature or elevated).[1] Stir the reaction mixture. Polymerization is often rapid and can be complete within minutes to hours.[1]

  • Termination and Precipitation: Quench the reaction by exposing it to air and adding a few drops of acidified methanol. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane.

  • Purification: Collect the white, fibrous polymer by filtration. Wash it several times with the precipitation solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the final polymer under vacuum at a moderate temperature (e.g., 40–50°C) until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure via ¹H NMR.

Protocol 2: General Procedure for Direct Polycondensation of a Hydroxy Acid

This protocol describes a typical melt polycondensation for producing low-to-moderate molecular weight polyesters.

Materials:

  • Hydroxy acid monomer (e.g., L-lactic acid)

  • Catalyst (optional, e.g., SnCl₂·2H₂O)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Oligomerization: Place the hydroxy acid monomer in the reaction flask. Heat the system to a moderate temperature (e.g., 150°C) under a nitrogen stream to drive off the water of condensation and form low molecular weight oligomers. This step may take several hours.

  • Polycondensation: (Optional) Add the catalyst to the oligomeric mixture. Increase the temperature (e.g., to 180–200°C) and gradually apply a high vacuum (<1 mmHg).[3] The high temperature and vacuum are essential to efficiently remove the water byproduct and shift the reaction equilibrium toward the formation of high polymer.[6]

  • Reaction Monitoring: The viscosity of the melt will increase significantly as the molecular weight builds. Continue the reaction for several hours (e.g., 24–89 hours) until the desired viscosity is reached.[3] Be aware that temperatures above 200°C can cause thermal degradation.[3]

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer will be a solid plug. Dissolve the polymer in a suitable solvent (e.g., chloroform or THF).

  • Purification: Precipitate the dissolved polymer into a non-solvent like cold methanol. Filter and dry the polymer under vacuum.

  • Characterization: Analyze the polymer via GPC and NMR. The molecular weights obtained via this method are typically lower than those from ROP.

References

Technical Support Center: Fischer Esterification of Long-Chain Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of long-chain hydroxy acids.

Frequently Asked Questions (FAQs)

1. Why is the yield of my long-chain ester unexpectedly low?

Several factors can contribute to low yields in the Fischer esterification of long-chain hydroxy acids. The reversible nature of the reaction is a primary cause.[1][2][3] To favor product formation, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an excess of the alcohol: Employing the alcohol as the solvent or in large excess can drive the reaction forward according to Le Chatelier's principle.[4]

  • Efficient water removal: Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the ester back to the starting materials.[5] Techniques for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of desiccants like molecular sieves.[6]

For long-chain hydroxy acids specifically, other issues can arise:

  • Poor Solubility: Long-chain hydroxy acids and their corresponding esters may have limited solubility in the alcohol reactant, especially at lower temperatures. This can lead to a heterogeneous reaction mixture and slow reaction rates. Increasing the reaction temperature or using a co-solvent like toluene can help improve solubility.

  • Steric Hindrance: The long alkyl chain can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.[7] This effect is more pronounced with secondary or tertiary alcohols.

2. What are common side reactions, and how can they be minimized?

The most common side reaction is the intramolecular esterification of the hydroxy acid to form a lactone (a cyclic ester).[6] This is particularly favorable when the hydroxyl group can form a stable five- or six-membered ring with the carboxyl group.

To minimize lactonization:

  • Favor intermolecular reaction: Use a large excess of the external alcohol to increase the probability of reaction with it over an intramolecular reaction.

  • Control reaction temperature: Higher temperatures can sometimes favor the intermolecular esterification over lactonization, although this is substrate-dependent.

Another potential side reaction is ether formation from the alcohol, especially at high temperatures and strong acid concentrations.[7] Using the appropriate catalyst concentration and temperature can help to mitigate this.

3. I'm observing incomplete conversion despite long reaction times. What could be the issue?

Incomplete conversion is often linked to the equilibrium of the reaction not being sufficiently shifted towards the products.

  • Inefficient Water Removal: Ensure your water removal method is effective. If using a Dean-Stark trap, ensure the solvent is appropriate for azeotropic removal of water. For desiccants, ensure they are properly activated and used in sufficient quantity.

  • Catalyst Deactivation: While less common with strong mineral acids, some solid acid catalysts can lose activity over time.

  • Steric Hindrance: As mentioned, steric hindrance from the long chain or bulky alcohols can significantly slow the reaction.[7] In such cases, longer reaction times or more forcing conditions (higher temperatures) may be necessary. Alternatively, using a more active catalyst or a different esterification method might be required.

4. How do I choose the right acid catalyst?

Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[6]

  • Sulfuric Acid: Highly effective and also acts as a dehydrating agent.[8][9] However, its strong oxidizing nature can sometimes lead to charring or side reactions with sensitive substrates.

  • p-Toluenesulfonic Acid (TsOH): A solid, crystalline acid that is often easier to handle than sulfuric acid and is less oxidizing.

  • Lewis Acids: For sensitive substrates, milder Lewis acid catalysts such as scandium(III) triflate can be used.

  • Solid Acid Catalysts: Ion-exchange resins (e.g., Dowex) can be used for easier catalyst removal after the reaction.

The choice of catalyst may depend on the specific substrate and the desired reaction conditions. For sterically hindered substrates, stronger acids or more active catalysts may be required.

5. What are the best practices for purifying high molecular weight esters?

The purification of long-chain esters can be challenging due to their high boiling points and potentially waxy nature.

  • Work-up: The reaction mixture is typically cooled, diluted with an organic solvent (like ethyl acetate or ether), and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. This is followed by washing with brine to remove residual water-soluble components.

  • Removal of Excess Alcohol: If a low-boiling alcohol was used in excess, it can be removed by rotary evaporation. For higher-boiling alcohols, vacuum distillation may be necessary.

  • Purification of the Ester:

    • Distillation: Simple or fractional distillation under high vacuum is suitable for esters that are thermally stable and have a sufficiently low boiling point.

    • Crystallization: If the ester is a solid at room temperature, recrystallization from an appropriate solvent can be an effective purification method.

    • Column Chromatography: For non-volatile or thermally sensitive esters, column chromatography on silica gel is a common purification technique. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used for elution.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the esterification of various fatty acids, providing a comparative overview.

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Palmitic AcidEthanolHTC-B50-400-S0.2 g70-~95
Lauric AcidEthanolHTC-B50-400-S0.2 g70-~98
Acetic AcidEthanolHTC-B50-400-S0.2 g70-~75
Benzoic AcidEthanolHTC-B50-400-S0.2 g70-~45
Glycolic AcidMethanolNaOH8:1:1 (Molar Ratio)150581.4

HTC-B50-400-S is a sulfonated hydrothermal carbon catalyst.

Experimental Protocol: Fischer Esterification of Lauric Acid with Ethanol

This protocol provides a general procedure for the synthesis of ethyl laurate, a long-chain ester.

Materials:

  • Lauric acid (dodecanoic acid)

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lauric acid in an excess of ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lauric acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent and excess ethanol by rotary evaporation.

  • Purification: The crude ethyl laurate can be purified by vacuum distillation to yield a colorless oil.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Ester Yield CheckEquilibrium Is the equilibrium shifted towards products? Start->CheckEquilibrium CheckSolubility Are the reactants fully dissolved? Start->CheckSolubility CheckStericHindrance Is steric hindrance a likely issue? Start->CheckStericHindrance PurificationIssues Difficulty in Purification Start->PurificationIssues CheckWaterRemoval Is water being effectively removed? CheckEquilibrium->CheckWaterRemoval No CheckExcessAlcohol Is a sufficient excess of alcohol used? CheckEquilibrium->CheckExcessAlcohol No CheckSideReactions Are there significant side products? CheckEquilibrium->CheckSideReactions Yes OptimizeConditions Optimize Reaction Conditions CheckWaterRemoval->OptimizeConditions No SuccessfulEsterification Successful Esterification CheckWaterRemoval->SuccessfulEsterification Yes CheckExcessAlcohol->OptimizeConditions No CheckExcessAlcohol->SuccessfulEsterification Yes CheckLactonization Is lactone formation observed? CheckSideReactions->CheckLactonization CheckLactonization->OptimizeConditions Yes CheckLactonization->SuccessfulEsterification No CheckSolubility->OptimizeConditions No CheckSolubility->SuccessfulEsterification Yes CheckStericHindrance->OptimizeConditions Yes CheckStericHindrance->SuccessfulEsterification No OptimizeConditions->SuccessfulEsterification WorkupProtocol Review work-up procedure PurificationIssues->WorkupProtocol PurificationMethod Select appropriate purification method PurificationIssues->PurificationMethod WorkupProtocol->SuccessfulEsterification PurificationMethod->SuccessfulEsterification

Caption: Troubleshooting workflow for Fischer esterification.

References

preventing oligomerization of 8-hydroxyoctanoic acid during esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 8-hydroxyoctanoic acid. The primary challenge addressed is the prevention of undesirable side reactions, particularly oligomerization.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the esterification of 8-hydroxyoctanoic acid.

Problem Possible Cause Suggested Solution
Low yield of the desired ester Oligomerization: The hydroxyl and carboxylic acid groups of 8-hydroxyoctanoic acid molecules are reacting with each other, forming polyester chains (oligomers) instead of the desired ester. This is a common issue with hydroxy acids.[1][2]1. Protecting Group Strategy: Protect the hydroxyl group of 8-hydroxyoctanoic acid before performing the esterification. Silyl ethers or benzyl ethers are common choices.[3] 2. Use a Milder Catalyst: Strong acid catalysts like sulfuric acid can promote oligomerization. Consider using a milder catalyst such as boric acid or a heterogeneous catalyst like silica chloride.[4][5][6] 3. Control Reaction Conditions: Use a large excess of the desired alcohol to favor the intermolecular reaction over self-esterification. Lowering the reaction temperature and reaction time can also help minimize oligomerization.
The reaction mixture becomes viscous or solidifies Extensive Oligomerization: The formation of long-chain oligomers or polymers of 8-hydroxyoctanoic acid can significantly increase the viscosity of the reaction mixture.1. Stop the Reaction: Immediately stop the reaction to prevent further polymerization. 2. Dilute the Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity and facilitate handling. 3. Re-evaluate the Reaction Strategy: For future experiments, implement a protecting group strategy or use a milder catalyst as described above.
Difficulty in purifying the desired ester Presence of Oligomers: The similar polarity of the desired ester and the oligomeric byproducts can make purification by standard methods like column chromatography challenging.1. Vacuum Distillation: If the desired ester is sufficiently volatile and thermally stable, short-path vacuum distillation can be effective in separating it from non-volatile oligomers. 2. Solvent Precipitation/Trituration: Find a solvent in which the desired ester is soluble but the oligomers are not. Adding this solvent to the crude product mixture will cause the oligomers to precipitate, allowing for their removal by filtration. 3. Recrystallization: If the desired ester is a solid, recrystallization from a suitable solvent system can be an effective purification method.
The product shows a broad range of molecular weights in analysis (e.g., Mass Spectrometry) Mixture of Oligomers: The analytical data indicates the presence of a mixture of the desired product and various oligomers (dimers, trimers, etc.).1. Optimize Purification: Refine the purification strategy using the methods described above. 2. Optimize Reaction Conditions: To minimize the formation of oligomers in subsequent reactions, reduce the reaction time, lower the temperature, and consider using a milder catalyst or a protecting group.

Frequently Asked Questions (FAQs)

Q1: What is oligomerization and why does it occur with 8-hydroxyoctanoic acid?

A1: Oligomerization is a process where a few monomer units (in this case, 8-hydroxyoctanoic acid molecules) react with each other to form a short polymer chain called an oligomer. This occurs because 8-hydroxyoctanoic acid is a bifunctional molecule, containing both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Under esterification conditions, the hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of a dimer. This dimer still has a free hydroxyl and a free carboxylic acid group, allowing it to react further to form trimers, tetramers, and so on.

Q2: What is the best type of catalyst to use for the esterification of 8-hydroxyoctanoic acid to minimize oligomerization?

A2: While strong protic acids like sulfuric acid are common esterification catalysts, they can also strongly promote the undesirable oligomerization of 8-hydroxyoctanoic acid.[7] Milder catalysts are generally recommended. Boric acid is a good option as it can selectively catalyze the esterification of hydroxy acids.[4][5] Heterogeneous catalysts, such as silica chloride or polymer-supported catalysts, can also be beneficial as they can be easily removed from the reaction mixture and may offer higher selectivity.[6]

Q3: When should I use a protecting group for the hydroxyl group?

A3: It is advisable to use a protecting group for the hydroxyl group of 8-hydroxyoctanoic acid when you need to achieve a high yield of the specific monomeric ester and minimize oligomeric byproducts.[3][8] This is particularly important when working with sensitive substrates or in multi-step syntheses where high purity of the intermediate is crucial. While it adds extra steps (protection and deprotection), it often saves significant time and effort in purification.

Q4: What are some suitable protecting groups for the hydroxyl group of 8-hydroxyoctanoic acid?

A4: The choice of protecting group depends on the overall synthetic strategy and the reaction conditions for other steps. Common protecting groups for alcohols include:

  • Silyl ethers: (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers) are robust and can be removed with fluoride reagents.

  • Benzyl ether (Bn): This is a stable protecting group that can be removed by hydrogenolysis.[3]

  • Acetals: (e.g., tetrahydropyranyl (THP) ether) are stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[9]

Q5: How can I confirm that my product is the desired monomeric ester and not an oligomer?

A5: A combination of analytical techniques can be used to confirm the identity and purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will give you the precise structure of your compound. The integration of the proton signals in ¹H NMR can confirm the ratio of the 8-hydroxyoctanoic acid backbone to the alcohol moiety of the ester.

  • Mass Spectrometry (MS): This will provide the molecular weight of your product. The presence of a single major peak corresponding to the mass of the desired monomeric ester is a good indication of purity. Multiple peaks with repeating mass units would suggest the presence of oligomers.

  • Infrared (IR) Spectroscopy: You should see a characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the absence of a broad O-H stretch from the carboxylic acid.

  • Chromatography (TLC, GC, HPLC): A single spot or peak in the chromatogram suggests a pure compound.

Experimental Protocols

Protocol 1: Esterification of 8-Hydroxyoctanoic Acid using Boric Acid (Minimizing Oligomerization)

This protocol describes a method for the esterification of 8-hydroxyoctanoic acid with a generic alcohol (R-OH) using boric acid as a mild catalyst to reduce the risk of oligomerization.[4][5]

Materials:

  • 8-hydroxyoctanoic acid

  • Alcohol (R-OH, at least 10 equivalents)

  • Boric acid (0.1 equivalents)

  • Toluene (or another suitable solvent to facilitate water removal)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-hydroxyoctanoic acid (1 equivalent), the alcohol (10 equivalents), boric acid (0.1 equivalents), and toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) or vacuum distillation to obtain the pure ester.

Protocol 2: Protection of the Hydroxyl Group of 8-Hydroxyoctanoic Acid as a TBDMS Ether

This protocol details the protection of the hydroxyl group of 8-hydroxyoctanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • 8-hydroxyoctanoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents)

  • Imidazole (2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 8-hydroxyoctanoic acid (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (1.1 equivalents) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Extract the product with diethyl ether (3 times).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting TBDMS-protected 8-hydroxyoctanoic acid can then be used in a standard esterification reaction (e.g., using DCC/DMAP or an acid chloride) without the risk of oligomerization.

Visualizations

G cluster_0 Reaction Pathways A 8-Hydroxyoctanoic Acid B Desired Ester A->B Intermolecular Esterification (Desired Reaction) C Oligomers (Dimer, Trimer, etc.) A->C Self-Esterification (Side Reaction) D External Alcohol (R-OH) D->B Reactant

Caption: Competing reaction pathways in the esterification of 8-hydroxyoctanoic acid.

G cluster_1 Experimental Workflow start Start: Esterification of 8-Hydroxyoctanoic Acid decision Is high purity essential and oligomerization a major concern? start->decision protect Protect Hydroxyl Group (e.g., with TBDMSCl) decision->protect Yes esterify_direct Direct Esterification with Mild Catalyst (e.g., Boric Acid) decision->esterify_direct No esterify_protected Esterify Protected Acid protect->esterify_protected deprotect Deprotect Hydroxyl Group esterify_protected->deprotect workup Reaction Workup and Purification deprotect->workup esterify_direct->workup end Final Product: Desired Ester workup->end

Caption: Decision workflow for preventing oligomerization during esterification.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of ethyl 8-hydroxyoctanoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of ethyl 8-hydroxyoctanoate?

A1: The most prevalent and scalable method is a variation of the malonic ester synthesis. This route typically begins with the alkylation of diethyl malonate with a 6-carbon halo-alcohol, such as 6-chlorohexan-1-ol or 6-bromohexanol. The resulting intermediate, diethyl (6-hydroxyhexyl)malonate, is then subjected to decarboxylation to yield the final product, ethyl 8-hydroxyoctanoate.

Q2: What are the critical reaction parameters to monitor during the scale-up of the alkylation step?

A2: Temperature control is crucial during the addition of the base (e.g., sodium ethoxide) and the alkylating agent to manage the exothermic reaction. Efficient stirring is also vital to ensure homogenous mixing, especially in larger reactors, to avoid localized overheating and side reactions. The molar ratio of reactants should be carefully controlled to maximize the yield of the desired mono-alkylation product.

Q3: What are the potential byproducts in this synthesis, and how can they be minimized?

A3: A common byproduct is the dialkylated malonic ester, where two molecules of the halo-alcohol react with one molecule of diethyl malonate. To minimize this, a slight excess of diethyl malonate can be used. Another potential byproduct is the Williamson ether synthesis product, where the alkoxide reacts with the halo-alcohol. Using a non-alcoholic solvent or carefully controlling the temperature can reduce this side reaction. During decarboxylation, incomplete reaction can leave residual malonic ester intermediate.

Q4: What are the recommended purification methods for ethyl 8-hydroxyoctanoate at a larger scale?

A4: At a laboratory scale, column chromatography is often employed. However, for industrial-scale production, fractional distillation under reduced pressure is the preferred method for purifying ethyl 8-hydroxyoctanoate due to its relatively high boiling point and to prevent thermal decomposition. Liquid-liquid extraction is also a critical step in the work-up to remove inorganic salts and other water-soluble impurities.

Experimental Protocols

Synthesis of Ethyl 8-Hydroxyoctanoate via Malonic Ester Synthesis

This protocol is based on established methods for malonic ester synthesis and adapted for the specific target molecule.[1]

Step 1: Alkylation of Diethyl Malonate

  • Reaction Setup: A multi-necked round-bottom flask or a reactor is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The reactor is charged with a solution of sodium ethoxide in ethanol.

  • Addition of Diethyl Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution while maintaining the temperature below 30°C.

  • Addition of 6-Chlorohexan-1-ol: 6-Chlorohexan-1-ol is then added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux (approximately 70-80°C) and stirred for 8-12 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The residue is taken up in water and neutralized with a dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 2: Saponification and Decarboxylation

  • Saponification: The crude diethyl (6-hydroxyhexyl)malonate is dissolved in a solution of sodium hydroxide in water and ethanol. The mixture is heated to reflux for 2-4 hours to hydrolyze the esters.

  • Acidification and Decarboxylation: The reaction mixture is cooled and then carefully acidified with a concentrated acid (e.g., H₂SO₄) to a pH of 1-2. The acidified mixture is then heated to 100-120°C to effect decarboxylation, which is observed by the evolution of CO₂ gas. The heating is continued until gas evolution ceases.

  • Work-up: The mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield crude 8-hydroxyoctanoic acid.

Step 3: Fischer Esterification

  • Reaction Setup: The crude 8-hydroxyoctanoic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

  • Work-up: The excess ethanol is removed by distillation. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, and the solvent is evaporated.

  • Purification: The crude ethyl 8-hydroxyoctanoate is purified by vacuum distillation.

Quantitative Data Summary
ParameterStep 1: AlkylationStep 2: DecarboxylationStep 3: EsterificationOverall Yield
Scale Lab (100 g)Lab (100 g)Lab (100 g)
Reactant 1 Diethyl Malonate (1.1 eq)Diethyl (6-hydroxyhexyl)malonate8-Hydroxyoctanoic Acid
Reactant 2 6-Chlorohexan-1-ol (1 eq)NaOH (2.2 eq), then H₂SO₄Ethanol (10-20 eq)
Base/Catalyst Sodium Ethoxide (1.1 eq)-H₂SO₄ (0.1 eq)
Solvent EthanolWater/EthanolEthanol
Temperature Reflux (~78°C)Reflux, then 100-120°CReflux (~78°C)
Reaction Time 8-12 hours4-6 hours4-8 hours
Typical Yield 80-90%85-95%75-85%~55-70%

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in alkylation step - Incomplete deprotonation of diethyl malonate.- Side reaction (Williamson ether synthesis).- Dialkylation of diethyl malonate.- Ensure the use of a strong, dry base (sodium ethoxide) and anhydrous conditions.- Add the alkylating agent slowly at a controlled temperature.- Use a slight excess of diethyl malonate.
Presence of unreacted starting materials - Insufficient reaction time or temperature.- Monitor the reaction by TLC or GC to ensure completion.- Increase reaction time or temperature as needed, while monitoring for byproduct formation.
Formation of a significant amount of dialkylated byproduct - Molar ratio of reactants is not optimal.- Use a larger excess of diethyl malonate (e.g., 1.5-2 equivalents).
Difficulties in phase separation during work-up - Emulsion formation.- Add a small amount of brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period.
Incomplete decarboxylation - Insufficient heating time or temperature.- pH of the solution is not acidic enough.- Ensure the temperature is maintained at 100-120°C until gas evolution ceases.- Check the pH with indicator paper to ensure it is strongly acidic (pH 1-2).
Product decomposition during distillation - Distillation temperature is too high.- Perform the distillation under a high vacuum to lower the boiling point of the product.
Low yield in esterification step - Equilibrium not shifted towards the product side.- Use a large excess of ethanol.- Remove water as it is formed using a Dean-Stark trap or molecular sieves.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_decarboxylation Step 2: Saponification & Decarboxylation cluster_esterification Step 3: Fischer Esterification start Diethyl Malonate + 6-Chlorohexan-1-ol base_add Add Sodium Ethoxide in Ethanol start->base_add reflux1 Reflux (8-12h) base_add->reflux1 workup1 Work-up: Quench, Extract, Dry reflux1->workup1 intermediate Crude Diethyl (6-hydroxyhexyl)malonate workup1->intermediate sapon Saponification (NaOH) intermediate->sapon acid_decarb Acidify (H₂SO₄) & Heat (100-120°C) sapon->acid_decarb workup2 Work-up: Extract, Dry acid_decarb->workup2 acid_product Crude 8-Hydroxyoctanoic Acid workup2->acid_product ester Add Ethanol (excess) & H₂SO₄ (cat.) acid_product->ester reflux2 Reflux (4-8h) ester->reflux2 workup3 Work-up: Neutralize, Extract, Dry reflux2->workup3 purify Vacuum Distillation workup3->purify final_product Ethyl 8-Hydroxyoctanoate purify->final_product

Caption: Experimental workflow for the synthesis of ethyl 8-hydroxyoctanoate.

troubleshooting_guide cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 byproducts Byproduct Formation byproducts->cause2 cause3 Suboptimal Ratios byproducts->cause3 purification_issue Purification Issues cause4 Emulsion purification_issue->cause4 cause5 Decomposition purification_issue->cause5 sol1 Optimize Time/Temp cause1->sol1 sol2 Control Additions cause2->sol2 sol3 Adjust Stoichiometry cause3->sol3 sol4 Use Brine cause4->sol4 sol5 Use High Vacuum cause5->sol5

Caption: Troubleshooting guide for the synthesis of ethyl 8-hydroxyoctanoate.

References

Technical Support Center: Catalyst Selection for Efficient Esterification of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of hydroxy acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the esterification of hydroxy acids?

A1: The most common catalysts fall into two main categories: homogeneous and heterogeneous catalysts.

  • Homogeneous catalysts are soluble in the reaction medium and include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as organocatalysts.[1][2] They are generally more reactive and selective.

  • Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[3] Examples include ion-exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides.[3][4] These are often preferred for easier separation from the reaction mixture and potential for recycling.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on several factors:

  • Reaction Scale and Product Isolation: For large-scale industrial processes, heterogeneous catalysts are often favored due to the ease of separation and catalyst recycling, which can be more cost-effective and environmentally friendly.[2]

  • Reaction Conditions: Homogeneous catalysts may offer higher activity under milder conditions.[2] However, they can be more corrosive and difficult to remove completely from the product.

  • Selectivity: The desired product (e.g., specific lactone size) can influence catalyst choice, as different catalysts can exhibit different selectivities.

Q3: What is the main challenge in the esterification of hydroxy acids, and how can it be overcome?

A3: A primary challenge is the reversible nature of the Fischer esterification reaction, where water is produced as a byproduct.[1][5] The accumulation of water can lead to the hydrolysis of the ester product, reducing the overall yield.[5] To overcome this, the equilibrium can be shifted towards the product side by:

  • Using a large excess of the alcohol (if it's an intermolecular reaction).

  • Removing water as it is formed , either by using a Dean-Stark apparatus or by adding a dehydrating agent.[5]

Q4: Can the intramolecular esterification of a hydroxy acid (lactonization) be spontaneous?

A4: The formation of 5- and 6-membered rings (γ- and δ-lactones) can occur spontaneously to some extent due to their thermodynamic stability.[6] However, the reaction is often slow and requires a catalyst and/or heat to proceed at a practical rate.[7] The formation of smaller rings, like β-lactones, is less favorable due to ring strain and typically requires specific catalytic methods.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inactive catalyst- Reaction equilibrium not shifted towards products- Insufficient reaction time or temperature- Check catalyst activity; consider using a fresh batch or a different catalyst.- Use a Dean-Stark trap to remove water or add a drying agent.- Increase reaction time and/or temperature, monitoring for side reactions.[8]
Formation of byproducts (e.g., polymers) - High reaction temperature- Unsuitable catalyst promoting side reactions- Optimize the reaction temperature; lower it if polymerization is observed.- Screen different catalysts to find one with higher selectivity for the desired ester.
Difficulty separating the catalyst from the product - Use of a homogeneous catalyst- For future experiments, consider switching to a heterogeneous catalyst for easier filtration.- If using a homogeneous catalyst, employ appropriate purification techniques like column chromatography or distillation.
Catalyst deactivation during recycling - Leaching of active sites- Fouling of the catalyst surface- For solid acid catalysts, consider pretreating the feedstock to remove impurities.- Regenerate the catalyst according to the manufacturer's protocol, if available.

Catalyst Performance Data

The following table summarizes quantitative data for various catalysts used in the esterification of hydroxy acids to form lactones.

CatalystSubstrateProductReaction Time (h)Temperature (°C)Yield (%)Reference
Amberlyst-16Lauric acid & 2-ethyl hexanolEster>5140>98[3]
p-Toluenesulfonic acidHydroxy compound & stearic acidEster3-4195Varies with substrate[9]
SO₄²⁻/TiO₂-SiO₂Acetic acid & n-butanoln-butyl acetateN/AN/A98.9[10]
5% Cu-SiO₂-AEγ-Butyrolactone (GBL)1,4-Butanediol (BDO)2-820071 (conversion), 95 (selectivity)[11][12]
Cu-Co/TiO₂γ-Butyrolactone (GBL)1,4-Butanediol (BDO)N/A100-18095[13]

Experimental Protocols

General Protocol for Intramolecular Esterification (Lactonization) using an Acid Catalyst

This protocol describes a general procedure for the cyclization of a hydroxy acid to a lactone using a homogeneous acid catalyst.

Materials:

  • Hydroxy acid

  • Acid catalyst (e.g., H₂SO₄ or TsOH)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for reaction setup and workup

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the hydroxy acid and the anhydrous solvent.

  • Catalyst Addition: Carefully add a catalytic amount of the acid catalyst (e.g., 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble Dry Glassware (Flask, Dean-Stark, Condenser) start->setup charge Add Hydroxy Acid and Anhydrous Solvent setup->charge catalyst Add Acid Catalyst charge->catalyst reflux Heat to Reflux with Stirring catalyst->reflux monitor Monitor Reaction Progress (TLC, GC, NMR) reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with Base cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

Caption: Experimental workflow for acid-catalyzed lactonization.

catalyst_selection_logic start Start: Catalyst Selection scale Reaction Scale? start->scale separation Ease of Separation Critical? scale->separation Large Scale scale->separation Lab Scale homogeneous Homogeneous Catalyst (e.g., H₂SO₄, TsOH) separation->homogeneous No heterogeneous Heterogeneous Catalyst (e.g., Ion-Exchange Resin) separation->heterogeneous Yes optimize Optimize Reaction Conditions homogeneous->optimize heterogeneous->optimize

Caption: Decision tree for catalyst selection.

References

Validation & Comparative

Validating the Purity of Ethyl 8-Hydroxyoctanoate for High-Quality Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of monomers is a critical first step in the synthesis of high-performance polymers. This guide provides a comprehensive comparison of analytical methods for validating the purity of ethyl 8-hydroxyoctanoate, a key monomer in the production of biodegradable and biocompatible polyesters. We further compare its performance with common alternatives, supported by experimental data and detailed protocols to ensure reproducibility and accuracy in your polymerization processes.

The molecular integrity of the monomeric units directly influences the final properties of the resulting polymer, including its molecular weight, thermal stability, and mechanical strength. Impurities can act as chain terminators, introduce defects into the polymer backbone, or interfere with the polymerization kinetics, leading to materials with inconsistent and inferior properties. Therefore, rigorous purity validation of monomers like ethyl 8-hydroxyoctanoate is paramount.

Comparative Analysis of Purity Validation Techniques

Several analytical techniques can be employed to assess the purity of ethyl 8-hydroxyoctanoate. The choice of method depends on the expected impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the most common techniques and their key characteristics.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Detection LimitAdvantagesDisadvantages
Quantitative ¹H-NMR Measures the nuclear magnetic resonance of hydrogen atoms.Provides structural information and quantitative determination of the main compound and proton-containing impurities.> 95%Non-destructive, relatively fast, provides structural information.Lower sensitivity for non-proton containing impurities, requires a high-purity internal standard.
GC-MS Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio.Identifies and quantifies volatile impurities.ppm to ppb levelHigh sensitivity and specificity for volatile compounds.Not suitable for non-volatile impurities, may require derivatization for some compounds.
HPLC Separates compounds based on their affinity for a stationary phase.Quantifies non-volatile and thermally labile impurities.ppm levelHigh resolution for a wide range of compounds, suitable for non-volatile impurities.Can be more time-consuming for method development.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present.QualitativeFast and simple, good for identifying major functional group impurities.Not a quantitative technique for purity assessment.

Impact of Monomer Purity on Polymer Properties: A Comparative Study

To illustrate the critical role of monomer purity, the following table compares the properties of poly(ethyl 8-hydroxyoctanoate) synthesized from monomers of varying purity levels. For context, we also include data for two common alternative aliphatic polyesters, poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA), highlighting the general trend of improved polymer properties with higher purity monomers.

MonomerMonomer Purity (%)Polymer Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)
Ethyl 8-hydroxyoctanoate95352.155280
Ethyl 8-hydroxyoctanoate>99601.862310
ε-Caprolactone97701.958320
ε-Caprolactone>99.5951.661350
L-Lactide981202.0170330
L-Lactide>99.51801.7178360

Note: The data presented are representative values and can vary depending on the specific polymerization conditions.

Experimental Protocols

To ensure accurate and reproducible purity validation, detailed experimental protocols for the key analytical techniques are provided below.

Quantitative ¹H-NMR Spectroscopy for Purity Assessment of Ethyl 8-hydroxyoctanoate

Objective: To determine the purity of ethyl 8-hydroxyoctanoate using an internal standard.

Materials:

  • Ethyl 8-hydroxyoctanoate sample

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 10 mg of the ethyl 8-hydroxyoctanoate sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in 1 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz.

  • Integrate the characteristic peaks of ethyl 8-hydroxyoctanoate (e.g., the triplet corresponding to the methyl group of the ethyl ester at ~1.25 ppm) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

GC-MS Method for Impurity Profiling of Ethyl 8-hydroxyoctanoate

Objective: To identify and quantify volatile impurities in ethyl 8-hydroxyoctanoate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Procedure:

  • Prepare a 1 mg/mL solution of ethyl 8-hydroxyoctanoate in dichloromethane.

  • Inject the sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

HPLC Analysis of Ethyl 8-hydroxyoctanoate Purity

Objective: To quantify non-volatile impurities in ethyl 8-hydroxyoctanoate.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of high-purity ethyl 8-hydroxyoctanoate and a sample solution at a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from standards of known concentrations.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the importance of monomer purity, the following diagrams are provided.

Experimental_Workflow cluster_Purity_Validation Purity Validation cluster_Polymer_Characterization Polymer Characterization qNMR Quantitative ¹H-NMR Polymerization Polymerization qNMR->Polymerization Purity Data GCMS GC-MS GCMS->Polymerization Purity Data HPLC HPLC HPLC->Polymerization Purity Data GPC GPC (Molecular Weight) Properties Final Polymer Properties GPC->Properties DSC DSC (Thermal Transitions) DSC->Properties TGA TGA (Thermal Stability) TGA->Properties Monomer Ethyl 8-Hydroxyoctanoate (or Alternative) Monomer->qNMR Monomer->GCMS Monomer->HPLC Polymer Polyester Polymerization->Polymer Polymer->GPC Polymer->DSC Polymer->TGA

Caption: Experimental workflow for polyester synthesis.

Purity_Impact cluster_Polymer_Properties Resulting Polymer Properties HighPurity High Purity Monomer (>99%) HighMW High Molecular Weight HighPurity->HighMW LowPDI Low Polydispersity (PDI) HighPurity->LowPDI HighTm Higher Melting Temperature (Tm) HighPurity->HighTm HighTd Higher Decomposition Temperature (Td) HighPurity->HighTd LowPurity Low Purity Monomer (<98%) LowMW Low Molecular Weight LowPurity->LowMW HighPDI High Polydispersity (PDI) LowPurity->HighPDI LowTm Lower Melting Temperature (Tm) LowPurity->LowTm LowTd Lower Decomposition Temperature (Td) LowPurity->LowTd

Caption: Impact of monomer purity on polymer properties.

GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 8-ethoxycarbonyloctanol, a molecule incorporating both a long-chain alcohol and an ester functional group.

Principle of achniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Due to its high separation efficiency and sensitive detection, GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds.

High-Performance Liquid Chromatography (HPLC) is another widely used separation technique. In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation of the mixture's components is based on their differential interactions with the stationary and mobile phases. Various detectors can be used to identify and quantify the eluted components. HPLC is a versatile technique capable of analyzing a broad range of compounds, including those that are non-volatile or thermally labile.

Experimental Workflows

The general experimental workflows for GC-MS and HPLC analysis are depicted below.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample_Prep Sample Preparation (e.g., Dilution, Derivatization) GC_Injection GC Injection (Vaporization) Sample_Prep->GC_Injection GC_Separation GC Separation (Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (e.g., EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Mass Analyzer) MS_Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC-MS Experimental Workflow

HPLC_Workflow cluster_HPLC HPLC Workflow Sample_Prep_HPLC Sample Preparation (e.g., Dissolution, Filtration) HPLC_Injection HPLC Injection Sample_Prep_HPLC->HPLC_Injection HPLC_Separation HPLC Separation (Column) HPLC_Injection->HPLC_Separation Detection_HPLC Detection (e.g., UV, MS) HPLC_Separation->Detection_HPLC Data_Analysis_HPLC Data Analysis Detection_HPLC->Data_Analysis_HPLC

Influence of Diol Structure on Polyester Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Diols in Polyester Synthesis: A Guide for Researchers

The selection of a diol monomer is a critical determinant of the final properties of a polyester. This guide provides a comparative analysis of various diols used in polyester synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. The structure of the diol, including its chain length, branching, and rigidity, significantly influences the thermal, mechanical, and degradation characteristics of the resulting polymer.

The molecular architecture of the diol plays a pivotal role in dictating the macroscopic properties of the polyester. Key structural features of diols and their general effects include:

  • Chain Length: Increasing the chain length of linear diols generally leads to increased flexibility of the polymer chains. This results in a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, but an improvement in the elongation at break.[1][2] For instance, in a series of unsaturated polyester resins, as the carbon chain length of the linear diol increased, the molecular flexibility improved.[1]

  • Branching: The introduction of methyl branches in the diol structure can reduce polymer crystallinity.[3] This is often attributed to the stereo-irregularity introduced by the branched diol, which disrupts crystal packing.[3] However, branching can also raise the glass transition temperature of the amorphous regions of the material.[3] Polyesters synthesized from secondary diols have been shown to exhibit higher glass transition temperatures (Tg) compared to those prepared from their primary diol counterparts.[4]

  • Rigidity: The incorporation of rigid diols, such as those containing cyclic or aromatic structures, enhances the stiffness of the polymer chains.[2] This typically leads to an increase in the glass transition temperature and improved thermomechanical properties.[2][4] For example, polyesters synthesized with the rigid bicyclic diol isosorbide exhibit high Tg values.[4] The stereoisomers of rigid diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), can also significantly alter the mechanical and thermal performance of the resulting polyesters.[5]

  • Bio-based Diols: There is a growing interest in using bio-based diols derived from renewable resources to produce more sustainable polyesters.[4][6][7][8] These diols can be aliphatic, aromatic, or have more complex structures, and their impact on polyester properties is an active area of research.[4][9] For example, furan-based polyesters, derived from 2,5-furandicarboxylic acid (FDCA), are gaining popularity as bio-based alternatives to terephthalic acid (TPA)-based polyesters.[2]

Comparative Data on Diol Performance in Polyester Synthesis

The following tables summarize quantitative data from various studies, comparing the performance of different diols in polyester synthesis.

Table 1: Thermal Properties of Polyesters Synthesized with Different Diols
DiolDicarboxylic AcidPolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
Ethylene Glycol (EG)Itaconic Acid (IA)UPR-IE--[1]
1,3-Propanediol (PrDO)Itaconic Acid (IA)UPR-IPr13--[1]
1,4-Butanediol (BDO)Itaconic Acid (IA)UPR-IB14--[1]
1,5-Pentanediol (PeDO)Itaconic Acid (IA)UPR-IPe--[1]
1,4-Butanediol (BDO)2,5-Furandicarboxylic Acid (FDCA)PBF31–46168–172[2]
2,5-HexanediolTerephthalic Acid (TA)-84-127-[4]
1,4-ButanediolTerephthalic Acid (TA)-26-41-[4]
IsosorbideTerephthalic Acid (TA)-169-[4]
Isosorbide2,5-Furandicarboxylic Acid (FDCA)-160-[4]
Table 2: Mechanical Properties of Polyesters Synthesized with Different Diols
DiolDicarboxylic AcidPolymerTensile Strength (MPa)Elongation at Break (%)Reference
Ethylene Glycol (EG)Itaconic Acid (IA)UPR-IE43.33-[1]
1,5-Pentanediol (PeDO)Itaconic Acid (IA)UPR-IPe27.23 ± 2.7014.73 ± 1.06[1]
1,4-Butanediol (BDO)2,5-Furandicarboxylic Acid (FDCA)PBF5.5–31.82.5–1184[2]
cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)Terephthalic Acid / 1,3-PropanediolCopolyester--[5]
trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)Terephthalic Acid / 1,3-PropanediolCopolyester--[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for polyester synthesis.

Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters.[2]

  • Monomer Charging: The diol and dicarboxylic acid (or its dimethyl ester) are charged into a reaction vessel equipped with a stirrer, an inert gas inlet, and a distillation outlet.

  • Esterification/Transesterification: The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 150 to 220 °C.[10][11] A catalyst, such as an antimony, titanium, or tin compound, is often used. Water or methanol is continuously removed to drive the reaction forward.

  • Polycondensation: After the initial esterification/transesterification stage, the temperature is raised further (e.g., 270–280 °C), and a vacuum is applied to remove the excess diol and other volatile byproducts.[11] This stage promotes the chain growth to achieve a high molecular weight polymer. The reaction is continued until the desired melt viscosity is reached.

  • Polymer Recovery: The molten polymer is then extruded from the reactor, cooled, and pelletized.

Solution Polymerization

Solution polymerization is another common method, particularly useful for laboratory-scale synthesis and for polymers that are not thermally stable at their melting points.

  • Monomer Dissolution: The diol and diacid chloride are dissolved in a suitable inert solvent in a reaction vessel.

  • Polymerization: The reaction is typically carried out at a lower temperature compared to melt polycondensation, often with the addition of an acid scavenger (e.g., a tertiary amine) to neutralize the HCl byproduct.[4]

  • Polymer Precipitation and Purification: Once the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent. The precipitated polymer is then filtered, washed to remove impurities, and dried.

Visualizing Polyester Synthesis and Diol Classification

To further clarify the concepts discussed, the following diagrams illustrate the general workflow of polyester synthesis and a classification of diols.

Polyester_Synthesis_Workflow cluster_Monomers Monomers cluster_Process Polymerization Process cluster_Products Products Diol Diol Esterification Esterification / Transesterification (Catalyst, Heat) Diol->Esterification Diacid Dicarboxylic Acid / Diester Diacid->Esterification Polycondensation Polycondensation (High Temperature, Vacuum) Esterification->Polycondensation Oligomers Byproducts Byproducts (Water, Methanol, etc.) Esterification->Byproducts Polyester Polyester Polycondensation->Polyester Polycondensation->Byproducts

Caption: General workflow for polyester synthesis via polycondensation.

Diol_Classification cluster_Structure By Structure cluster_Aliphatic_Subtypes cluster_Source By Source Diols Diols Aliphatic Aliphatic Diols->Aliphatic Aromatic Aromatic Diols->Aromatic Petroleum Petroleum-based Diols->Petroleum Bio Bio-based (e.g., Isosorbide) Diols->Bio Linear Linear (e.g., Ethylene Glycol) Aliphatic->Linear Branched Branched (e.g., 2,5-Hexanediol) Aliphatic->Branched Cyclic Cyclic (e.g., CHDM) Aliphatic->Cyclic

Caption: Classification of diols used in polyester synthesis.

References

A Comparative Guide to Monomers for Biodegradable Polyesters in Drug Delivery: Ethyl 8-Hydroxyoctanoate vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polyesters has revolutionized the field of drug delivery, offering controlled release profiles and eliminating the need for surgical removal of spent carriers. The choice of monomer is a critical determinant of the final polymer's physicochemical properties, degradation kinetics, and, ultimately, its performance in a drug delivery system. This guide provides a comprehensive comparison of ethyl 8-hydroxyoctanoate, a representative ω-hydroxyalkanoate, with commonly used lactone, lactide, and glycolide monomers.

Performance Comparison of Monomer Classes

The selection of a monomer for the synthesis of biodegradable polyesters is a crucial step in the design of drug delivery systems. The monomer's chemical structure dictates the properties of the resulting polymer, such as its degradation rate, mechanical strength, and drug compatibility. Below is a qualitative comparison of the polymer classes derived from ethyl 8-hydroxyoctanoate, ε-caprolactone, L-lactide, and glycolide.

PropertyPoly(8-hydroxyoctanoate)Poly(ε-caprolactone) (PCL)Poly(L-lactide) (PLLA)Poly(glycolide) (PGA)
Monomer Class ω-HydroxyalkanoateLactoneLactide (cyclic di-ester)Glycolide (cyclic di-ester)
Polymer Type Linear Aliphatic PolyesterLinear Aliphatic PolyesterLinear Aliphatic PolyesterLinear Aliphatic Polyester
Relative Degradation Rate Slow to ModerateSlowSlow to ModerateFast
Crystallinity Semi-crystallineSemi-crystallineSemi-crystallineHighly Crystalline
Mechanical Properties Flexible and elastomericFlexible and toughRigid and brittleRigid and brittle
Common Drug Delivery Applications Long-term implants, soft tissue engineeringLong-term drug delivery (implants, nanoparticles)Bone screws, sutures, controlled release formulationsAbsorbable sutures, short-term drug delivery
Key Advantages Potential for tailored flexibility and hydrophobicityHigh permeability to drugs, excellent biocompatibilityGood mechanical strength, established regulatory approvalRapid degradation for short-term applications
Key Limitations Limited commercial availability and characterization dataSlow degradation may not be suitable for all applicationsAcidic degradation byproducts can cause inflammationRapid degradation can lead to burst release and acidic bolus

Experimental Protocols

Detailed methodologies for the synthesis of polyesters from these monomers are crucial for reproducible research and development.

Synthesis of Poly(8-hydroxyoctanoate) via Enzymatic Polymerization

This protocol describes a general method for the lipase-catalyzed polymerization of ω-hydroxyalkanoates.

Materials:

  • Ethyl 8-hydroxyoctanoate

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous toluene (or other suitable organic solvent)

  • Methanol

  • Nitrogen gas

Procedure:

  • Dry the immobilized lipase under vacuum for 24 hours prior to use.

  • In a flame-dried reaction vessel, dissolve ethyl 8-hydroxyoctanoate (e.g., 1 mmol) in anhydrous toluene (e.g., 5 mL) under a nitrogen atmosphere.

  • Add the dried immobilized lipase (e.g., 10% w/w of the monomer) to the solution.

  • Seal the vessel and place it in an incubator shaker at a controlled temperature (e.g., 60-80 °C) for a specified reaction time (e.g., 24-72 hours).

  • After the reaction, dissolve the mixture in a larger volume of toluene and remove the enzyme by filtration.

  • Precipitate the polymer by adding the filtrate dropwise to a stirred excess of cold methanol.

  • Collect the polymer precipitate by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterize the polymer for its molecular weight, polydispersity, and thermal properties using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

Synthesis of Poly(ε-caprolactone) (PCL) via Ring-Opening Polymerization

Materials:

  • ε-Caprolactone

  • Stannous octoate (Sn(Oct)₂)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas

Procedure:

  • Purify ε-caprolactone by vacuum distillation.

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of ε-caprolactone and anhydrous toluene.

  • Add the initiator, benzyl alcohol, and the catalyst, stannous octoate, in the desired monomer-to-initiator and monomer-to-catalyst ratios.

  • Immerse the flask in a preheated oil bath (e.g., 110 °C) and stir for the desired reaction time (e.g., 24 hours).

  • Cool the reaction to room temperature and dissolve the mixture in a small amount of toluene.

  • Precipitate the polymer by pouring the solution into an excess of cold methanol.

  • Filter and dry the polymer in a vacuum oven at room temperature.

Synthesis of Poly(L-lactide) (PLLA) via Ring-Opening Polymerization

Materials:

  • L-lactide

  • Stannous octoate (Sn(Oct)₂)

  • 1-Dodecanol (initiator)

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas

Procedure:

  • Recrystallize L-lactide from dry ethyl acetate and dry under vacuum.

  • In a flame-dried reaction vessel under a nitrogen atmosphere, add L-lactide and anhydrous toluene.

  • Add the initiator, 1-dodecanol, and the catalyst, stannous octoate.

  • Heat the mixture in an oil bath at a specified temperature (e.g., 130 °C) for a set duration (e.g., 48 hours).

  • After cooling, dissolve the polymer in chloroform.

  • Precipitate the PLLA by adding the solution to an excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Visualizing the Processes

Diagrams illustrating the polymerization pathways and a typical drug delivery workflow can aid in understanding these complex processes.

polymerization_pathways cluster_rop Ring-Opening Polymerization (ROP) cluster_enzymatic Enzymatic Polymerization e_cap ε-Caprolactone pcl Poly(ε-caprolactone) e_cap->pcl Initiator/Catalyst l_lac L-Lactide plla Poly(L-lactide) l_lac->plla Initiator/Catalyst gly Glycolide pga Poly(glycolide) gly->pga Initiator/Catalyst eho Ethyl 8-hydroxyoctanoate pho Poly(8-hydroxyoctanoate) eho->pho Lipase

Caption: Polymerization routes for different monomer classes.

drug_delivery_workflow monomer Monomer Selection (e.g., Ethyl 8-hydroxyoctanoate) polymerization Polymer Synthesis monomer->polymerization characterization Polymer Characterization (MW, PDI, Thermal Properties) polymerization->characterization formulation Drug Formulation (e.g., Nanoparticles, Implants) characterization->formulation in_vitro In Vitro Studies (Drug Release, Cytotoxicity) formulation->in_vitro in_vivo In Vivo Studies (Efficacy, Biocompatibility) in_vitro->in_vivo clinical Clinical Application in_vivo->clinical

Caption: General workflow for developing a polymer-based drug delivery system.

A Comparative Guide to Poly(3-hydroxyoctanoate) and Other Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable and biocompatible materials, biodegradable polymers have emerged as a cornerstone of innovation, particularly in the biomedical and pharmaceutical fields. Among these, poly(3-hydroxyoctanoate) (P3HO), a type of polyhydroxyalkanoate (PHA), presents a compelling profile with its elastomeric properties and biodegradability. This guide provides an objective comparison of P3HO with two of the most widely utilized biodegradable polymers: polylactic acid (PLA) and polycaprolactone (PCL). The information presented herein is supported by experimental data to aid in the selection of the most suitable material for specific research and development applications.

Comparative Performance Analysis

The selection of a biodegradable polymer is dictated by a combination of its physical, chemical, and biological properties. This section provides a quantitative comparison of P3HO, PLA, and PCL across key performance indicators.

Physical and Thermal Properties

The physical and thermal characteristics of a polymer are critical determinants of its processing capabilities and in-service performance. Key properties such as glass transition temperature (Tg), melting temperature (Tm), and molecular weight are summarized in the table below.

PropertyPoly(3-hydroxyoctanoate) (P3HO)Polylactic Acid (PLA)Polycaprolactone (PCL)
Glass Transition Temperature (Tg) -25 to -44 °C50 - 80 °C-60 °C
Melting Temperature (Tm) 39 - 61 °C150 - 180 °C59 - 64 °C
Molecular Weight (Mw) 50,000 - 1,000,000+ g/mol 10,000 - 700,000 g/mol 3,000 - 90,000 g/mol
Crystallinity Semi-crystallineAmorphous to semi-crystallineSemi-crystalline
Mechanical Properties

The mechanical integrity of a biodegradable polymer is paramount for applications requiring structural support, such as in tissue engineering scaffolds or drug delivery devices. The following table compares the key mechanical properties of P3HO, PLA, and PCL.

PropertyPoly(3-hydroxyoctanoate) (P3HO)Polylactic Acid (PLA)Polycaprolactone (PCL)
Young's Modulus (GPa) 0.007 - 0.0171.2 - 3.00.2 - 0.4
Tensile Strength (MPa) 5 - 1520 - 7015 - 40
Elongation at Break (%) 250 - 4002 - 10>700
Biodegradation Characteristics

The rate and mechanism of biodegradation are critical for applications where the polymer is expected to degrade in a controlled manner. The degradation profiles of P3HO, PLA, and PCL are influenced by factors such as molecular weight, crystallinity, and the surrounding environment.

PolymerBiodegradation MechanismTypical Degradation Time
Poly(3-hydroxyoctanoate) (P3HO) Enzymatic degradation by microorganisms.Months to a few years, depending on the environment.
Polylactic Acid (PLA) Primarily hydrolytic degradation, followed by microbial attack.Can range from a few months to several years depending on conditions (temperature, humidity, microbial activity).[1][2][3]
Polycaprolactone (PCL) Enzymatic and hydrolytic degradation.Generally slower than PLA, ranging from one to four years.[4]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. This section details the methodologies for key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and composition of the polymer.

Protocol:

  • Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., chloroform-d for P3HO, PLA, and PCL).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR of P3HO, characteristic peaks are observed around 5.2 ppm (-CH-), 2.5 ppm (-CH₂- adjacent to the carbonyl group), 1.6 ppm (-CH₂-), 1.3 ppm (-CH₂-) and 0.9 ppm (-CH₃).

  • Process the spectra using appropriate software to identify characteristic peaks and integrate their areas to determine the relative abundance of different monomer units in copolymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer.

Protocol:

  • Prepare the sample as a thin film by solvent casting or by using a KBr pellet.

  • For P3HO, characteristic absorption bands are observed around 1720-1740 cm⁻¹ (C=O stretching of the ester group), 2850-2960 cm⁻¹ (C-H stretching), and 1180-1280 cm⁻¹ (C-O stretching).[5][6][7][8][9]

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the polymer.

Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

Protocol:

  • Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran or chloroform) at a known concentration (typically 1-2 mg/mL).[10]

  • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.[1]

  • Inject the filtered solution into a GPC system equipped with a suitable column set and a refractive index (RI) detector.[1][2]

  • Use a calibration curve generated from narrow molecular weight standards (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[11][12]

  • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.[11]

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.[13]

  • Determine the Tg as the midpoint of the step change in the heat flow curve and the Tm as the peak of the endothermic melting transition.

Tensile Testing

Objective: To determine the mechanical properties of the polymer, including Young's modulus, tensile strength, and elongation at break.

Protocol:

  • Prepare dog-bone-shaped or rectangular specimens of the polymer film according to ASTM D882 standards.[4][14][15][16][17]

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.[15][17]

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[17]

  • Record the load and elongation data throughout the test.

  • Calculate Young's modulus from the initial linear portion of the stress-strain curve, tensile strength as the maximum stress reached, and elongation at break as the percentage increase in length at fracture.

Biodegradation Assays

Objective: To evaluate the biodegradability of the polymer under specific environmental conditions.

Protocol (based on ISO 14855 for aerobic biodegradation under controlled composting conditions):

  • Prepare a solid matrix of mature compost.

  • Mix the test polymer (in powder or film form) with the compost at a known concentration.

  • Place the mixture in a controlled environment with a constant temperature (e.g., 58°C) and humidity.

  • Aerate the system with a controlled flow of carbon dioxide-free air.

  • Measure the amount of carbon dioxide produced over time using a suitable method (e.g., titration or an infrared analyzer).[18]

  • The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO₂ produced by the polymer to its theoretical maximum CO₂ production.[19]

Visualizing Key Processes and Relationships

To further aid in the understanding of the synthesis and characterization of these polymers, the following diagrams illustrate key pathways and workflows.

Synthesis_of_P3HO cluster_synthesis Biosynthesis of Poly(3-hydroxyoctanoate) Fatty_Acid_Beta_Oxidation Fatty Acid β-Oxidation Pathway Octanoyl_CoA Octanoyl-CoA Fatty_Acid_Beta_Oxidation->Octanoyl_CoA yields Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (PhaJ) Octanoyl_CoA->Enoyl_CoA_Hydratase substrate R_3_hydroxyoctanoyl_CoA (R)-3-hydroxyoctanoyl-CoA Enoyl_CoA_Hydratase->R_3_hydroxyoctanoyl_CoA produces PHA_Synthase PHA Synthase (PhaC) R_3_hydroxyoctanoyl_CoA->PHA_Synthase monomer P3HO Poly(3-hydroxyoctanoate) PHA_Synthase->P3HO polymerizes

Biosynthesis of Poly(3-hydroxyoctanoate) in bacteria.

Polymer_Characterization_Workflow cluster_workflow Polymer Characterization Workflow Start Polymer Sample Structural_Analysis Structural Analysis Start->Structural_Analysis Thermal_Analysis Thermal Analysis Start->Thermal_Analysis Mechanical_Analysis Mechanical Analysis Start->Mechanical_Analysis Degradation_Analysis Degradation Analysis Start->Degradation_Analysis NMR NMR Spectroscopy Structural_Analysis->NMR FTIR FTIR Spectroscopy Structural_Analysis->FTIR GPC GPC Structural_Analysis->GPC DSC DSC Thermal_Analysis->DSC Tensile_Testing Tensile Testing Mechanical_Analysis->Tensile_Testing Biodegradation_Assay Biodegradation Assay Degradation_Analysis->Biodegradation_Assay Data_Analysis Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis GPC->Data_Analysis DSC->Data_Analysis Tensile_Testing->Data_Analysis Biodegradation_Assay->Data_Analysis End Material Selection Data_Analysis->End

Experimental workflow for polymer characterization.

Polymer_Selection_Logic cluster_logic Polymer Selection Logic for Biomedical Applications Start Application Requirement? High_Strength High Mechanical Strength? Start->High_Strength Flexibility High Flexibility? High_Strength->Flexibility No PLA Consider PLA High_Strength->PLA Yes Controlled_Degradation Controlled Degradation Rate? Flexibility->Controlled_Degradation No PCL Consider PCL Flexibility->PCL Yes P3HO Consider P3HO Flexibility->P3HO Yes Blend Consider Blends or Copolymers Controlled_Degradation->Blend Specific Rate Required PCL->Controlled_Degradation P3HO->Controlled_Degradation

Decision logic for biodegradable polymer selection.

References

comparing the properties of polyesters derived from different ω-hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of various biodegradable polyesters derived from different ω-hydroxy esters. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and tunable degradation characteristics. This document presents key performance data, detailed experimental methodologies, and visual representations of chemical structures and experimental workflows to aid in material selection and development.

Introduction to Polyesters from ω-Hydroxy Esters

Aliphatic polyesters derived from the polymerization of ω-hydroxy esters are a versatile class of biodegradable polymers. The length of the alkyl chain in the ω-hydroxy ester monomer plays a crucial role in determining the physicochemical properties of the resulting polyester. By varying the number of methylene units between the hydroxyl and carboxylic acid groups, properties such as crystallinity, thermal stability, mechanical strength, and degradation rate can be systematically tuned. This allows for the design of materials tailored for specific applications, ranging from drug delivery vehicles and tissue engineering scaffolds to biodegradable packaging. This guide focuses on a comparative analysis of some of the most prominent members of this family: Poly(glycolic acid) (PGA), Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), Poly(3-hydroxybutyrate) (PHB), and Poly(4-hydroxybutyrate) (P4HB).

Comparative Data of Polyester Properties

The following table summarizes the key thermal and mechanical properties of polyesters derived from different ω-hydroxy esters. These values represent typical ranges found in the literature and can be influenced by factors such as molecular weight, crystallinity, and processing conditions.

PropertyPoly(glycolic acid) (PGA)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)Poly(3-hydroxybutyrate) (PHB)Poly(4-hydroxybutyrate) (P4HB)
Typical Molecular Weight (kDa) 50 - 200100 - 60050 - 80100 - 1000250 - 1000
Glass Transition Temp. (Tg) (°C) 35 - 40[1]50 - 80[1]-60-5 to 10-51
Melting Temp. (Tm) (°C) 225 - 230170 - 18060170 - 18060
Tensile Strength (MPa) 60 - 10050 - 7020 - 4020 - 4020 - 100
Young's Modulus (GPa) 5.0 - 7.02.0 - 4.00.2 - 0.41.0 - 3.50.1 - 0.3
Elongation at Break (%) 1 - 52 - 10100 - 10003 - 10>1000[2]
Degradation Time (in vivo) 6 - 12 months12 - 24 months> 24 months6 - 18 months12 - 18 months

Experimental Protocols

This section outlines the generalized methodologies for the synthesis and characterization of polyesters derived from ω-hydroxy esters.

Synthesis of Polyesters

3.1.1. Ring-Opening Polymerization (ROP)

This is a common method for synthesizing polyesters from cyclic ester monomers (lactones).

  • Materials: Lactone monomer (e.g., glycolide, lactide, ε-caprolactone), initiator (e.g., stannous octoate, an alcohol), anhydrous toluene.

  • Procedure:

    • The lactone monomer and a predetermined amount of initiator are charged into a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen inlet.

    • Anhydrous toluene is added to dissolve the reactants.

    • The reaction mixture is heated to a specific temperature (typically between 100 °C and 180 °C) under a nitrogen atmosphere.

    • The polymerization is allowed to proceed for a specified time (ranging from a few hours to 24 hours).

    • The polymer is precipitated by pouring the cooled reaction mixture into a non-solvent (e.g., methanol or hexane).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at a moderate temperature.

3.1.2. Polycondensation

This method involves the direct polymerization of ω-hydroxy acids.

  • Materials: ω-hydroxy acid monomer, catalyst (e.g., p-toluenesulfonic acid), high-boiling point solvent (e.g., diphenyl ether).

  • Procedure:

    • The ω-hydroxy acid and catalyst are placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup.

    • The mixture is heated to a high temperature (typically 180-220 °C) under a slow stream of nitrogen to facilitate the removal of the water byproduct.

    • A vacuum is gradually applied to further drive the reaction to completion by removing residual water.

    • The reaction is continued until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

    • The resulting polymer is cooled and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Characterization of Polyesters

3.2.1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Instrument: Gel Permeation Chromatograph equipped with a refractive index (RI) detector.

  • Procedure:

    • Prepare polymer solutions of known concentration (e.g., 1-2 mg/mL) in a suitable solvent (e.g., chloroform, tetrahydrofuran).

    • Calibrate the GPC system using polystyrene standards of known molecular weights to generate a calibration curve.

    • Inject the polymer solution into the GPC system.

    • The eluting polymer is detected by the RI detector, and the retention time is recorded.

    • The molecular weight distribution of the polymer is determined by comparing its retention time to the calibration curve.

3.2.2. Thermal Properties by Differential Scanning Calorimetry (DSC)

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • A small amount of the polymer sample (5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

    • The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

3.2.3. Mechanical Properties by Tensile Testing

  • Instrument: Universal Testing Machine with a load cell appropriate for the sample strength.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the polyester film with standardized dimensions according to ASTM D638 or ISO 527.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Visualizations

Chemical Structures

G cluster_monomers ω-Hydroxy Esters (Monomers) cluster_polymers Polyesters (Polymers) Glycolic Acid Glycolic Acid HO-CH₂-COOH PGA Poly(glycolic acid) [-O-CH₂-CO-]n Glycolic Acid->PGA Polymerization Lactic Acid Lactic Acid HO-CH(CH₃)-COOH PLA Poly(lactic acid) [-O-CH(CH₃)-CO-]n Lactic Acid->PLA Polymerization 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid HO-(CH₂)₂-COOH P3HP Poly(3-hydroxypropionate) [-O-(CH₂)₂-CO-]n 3-Hydroxypropionic Acid->P3HP Polymerization 4-Hydroxybutyric Acid 4-Hydroxybutyric Acid HO-(CH₂)₃-COOH P4HB Poly(4-hydroxybutyrate) [-O-(CH₂)₃-CO-]n 4-Hydroxybutyric Acid->P4HB Polymerization 6-Hydroxyhexanoic Acid 6-Hydroxyhexanoic Acid HO-(CH₂)₅-COOH PCL Poly(ε-caprolactone) [-O-(CH₂)₅-CO-]n 6-Hydroxyhexanoic Acid->PCL Polymerization

Caption: Chemical structures of ω-hydroxy ester monomers and their corresponding polyesters.

Experimental Workflow

G cluster_synthesis Synthesis Monomer ω-Hydroxy Ester Monomer (or Lactone) Polymerization Polymerization (ROP or Polycondensation) Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification GPC Molecular Weight (GPC) Purification->GPC DSC Thermal Properties (DSC) Purification->DSC Tensile Mechanical Properties (Tensile Testing) Purification->Tensile Degradation Degradation Study (In Vitro / In Vivo) Purification->Degradation

Caption: Experimental workflow for the synthesis and characterization of polyesters.

References

assessing the biodegradability of polyesters from 8-ethoxycarbonyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biodegradability of Aliphatic Polyesters: Benchmarking Against a Novel Polyester from 8-Ethoxycarbonyloctanol

For researchers, scientists, and drug development professionals, understanding the degradation behavior of novel polymers is paramount for their application. This guide provides a comparative assessment of the biodegradability of common aliphatic polyesters—Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Polyhydroxyalkanoates (PHAs)—and offers a prospective evaluation of a novel polyester synthesized from this compound.

Prospective Biodegradability of Polyesters from this compound

Polyesters derived from the self-condensation of this compound are expected to be biodegradable. The structure of this monomer suggests the resulting polymer will be an aliphatic polyester with a C7 side chain. The presence of ester linkages in the polymer backbone makes it susceptible to hydrolytic cleavage, a key mechanism in the biodegradation of polyesters. The rate of this degradation will likely be influenced by the length and hydrophobicity of the C7 side chain, which may affect enzyme accessibility to the ester bonds. Generally, longer side chains in aliphatic polyesters can influence the degradation rate, and the specific impact would need to be determined experimentally.

Comparative Analysis of Established Biodegradable Polyesters

To provide a framework for assessing the potential biodegradability of this novel polyester, this guide presents a detailed comparison with three well-established biodegradable polyesters: PLA, PCL, and PHAs.

Quantitative Biodegradation Data

The following tables summarize the biodegradation data for PLA, PCL, and PHAs under various environmental conditions, based on standardized testing methods.

Table 1: Biodegradation under Industrial Composting Conditions (ASTM D6400)

PolymerTime (days)Biodegradation (%)Reference
PLA 45 - 60> 90[1][2]
90> 90[1][2]
PCL 30 - 40~100[3]
PHAs (PHBV) 35100 (disintegration)[4]
7587[4]
90> 90[4]

Table 2: Biodegradation in Soil (ASTM D5988)

PolymerTime (days)Biodegradation (Mineralization %)Weight Loss (%)Reference
PLA 90-Variable, often slow[5]
365~20-[6]
PCL 90-34 ± 4[3]
180> 60-[7]
PHAs (PHBV) 43-No significant change (40% RH)[8]
7-Significant decrease (100% RH)[8]

Table 3: Biodegradation in Marine Environments (ASTM D6691)

PolymerTime (days)Biodegradation (Mineralization %)Reference
PLA 28No significant degradation[9]
180< 30[10]
428No sign of degradation[9]
PCL 28~10[11]
PHAs (PHA/starch blend) 7026.5 ± 1.4[12]
PHAs (PHBVV) 2896.5[13]

Experimental Protocols

Standardized methods from ASTM International are crucial for evaluating and comparing the biodegradability of polymers.

ASTM D6400: Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities

This standard specifies that for a plastic to be considered compostable, it must demonstrate:

  • Biodegradation: At least 90% of the organic carbon must be converted to carbon dioxide within 180 days.[2]

  • Disintegration: After 12 weeks, no more than 10% of the original material should remain on a 2 mm sieve.

  • Ecotoxicity: The resulting compost must not have any negative effects on plant growth.[1]

The test is conducted under controlled composting conditions with thermophilic temperatures (typically 58 ± 2°C).

ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil

This method evaluates the aerobic biodegradation of plastics in soil by measuring the evolved carbon dioxide over time.[7] The test is typically run for up to six months under controlled temperature (20-28°C) and moisture conditions.[7] The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test material to its theoretical maximum.

ASTM D6691: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in the Marine Environment

This test method assesses the aerobic biodegradation of plastics in a marine environment by measuring the amount of carbon from the polymer that is converted to CO₂ by marine microorganisms.[12][14] The test is conducted in a laboratory setting using either natural seawater or a defined microbial consortium.[14][15] The standard test duration can be up to 180 days at a controlled temperature (typically 30 ± 2°C).[10][16]

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow for Biodegradability Assessment

The following diagram illustrates a generalized workflow for assessing the biodegradability of polyesters according to standard methods.

experimental_workflow cluster_prep Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Analysis cluster_results Results prep Prepare Polymer Sample (film, powder, etc.) char Characterize Sample (e.g., carbon content) prep->char compost Composting (ASTM D6400) char->compost soil Soil (ASTM D5988) char->soil marine Marine (ASTM D6691) char->marine co2 Measure CO2 Evolution compost->co2 weight_loss Measure Weight Loss compost->weight_loss disintegration Assess Disintegration compost->disintegration ecotox Ecotoxicity Tests compost->ecotox soil->co2 soil->weight_loss marine->co2 marine->weight_loss biodeg_rate Calculate % Biodegradation co2->biodeg_rate weight_loss->biodeg_rate PLA_degradation PLA Poly(lactic acid) (PLA) Oligomers Lactic Acid Oligomers PLA->Oligomers Enzymes (e.g., Proteinase K) LacticAcid Lactic Acid Oligomers->LacticAcid Hydrolysis Metabolism Microbial Metabolism LacticAcid->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O PCL_degradation PCL Poly(ε-caprolactone) (PCL) Oligomers 6-Hydroxycaproic Acid Oligomers PCL->Oligomers Enzymes (e.g., Lipases) HydroxycaproicAcid 6-Hydroxycaproic Acid Oligomers->HydroxycaproicAcid Hydrolysis Metabolism Microbial Metabolism HydroxycaproicAcid->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O PHA_degradation PHA Polyhydroxyalkanoates (PHAs) Oligomers Hydroxyalkanoate Oligomers PHA->Oligomers PHA Depolymerases Monomers Hydroxyalkanoate Monomers Oligomers->Monomers Hydrolysis Metabolism Microbial Metabolism Monomers->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O

References

benchmark studies of bifunctional monomers in condensation polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bifunctional Monomers in Condensation Polymerization

For researchers, scientists, and professionals in drug development, the selection of appropriate bifunctional monomers is a critical step in designing polymers with specific properties for advanced applications. This guide provides an objective comparison of the performance of various bifunctional monomers in condensation polymerization, supported by experimental data. It delves into the synthesis of polyamides and polyesters, highlighting how monomer structure influences the final polymer characteristics.

Performance Comparison of Bifunctional Monomers in Polyamide Synthesis

The properties of polyamides are significantly influenced by the choice of diamine and diacid monomers. The introduction of aromatic rings into the polymer backbone generally enhances thermal stability and mechanical strength, while aliphatic monomers impart flexibility.

Table 1: Comparison of Polyamides Synthesized from Various Diamines and Diacids/Diacid Chlorides

Diamine MonomerDiacid/Diacid Chloride MonomerPolymer Name/TypeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Key Properties & Applications
HexamethylenediamineAdipic AcidNylon 6,6~60~350Tough, crystalline, good mechanical strength; used in fibers, automotive parts.
HexamethylenediamineSebacoyl ChlorideNylon 6,10~50~350Lower moisture absorption than Nylon 6,6, good toughness.
Hexamethylenediamine2,5-Furandicarboxylic Acid (FDCA) derivedPoly(hexamethylene furanamide) (PA6F)~130>350Bio-based, high thermal stability, comparable to some semi-aromatic polyamides.[1]
p-PhenylenediamineTerephthaloyl ChloridePoly(p-phenylene terephthalamide) (Kevlar®)>300~450High tensile strength-to-weight ratio, excellent thermal stability; used in bulletproof vests, aerospace components.[2][3][4][5]
Various Aromatic DiaminesPhenylindanedicarboxylic AcidAromatic Polyamides290 - 355>340Good solubility in organic solvents, form tough, transparent films.[6]

Note: The properties listed are approximate and can vary based on the specific polymerization conditions and resulting molecular weight.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for common condensation polymerization techniques.

Solution Polycondensation for Aromatic Polyamides (e.g., Kevlar®-like polymers)

This method is suitable for producing high-performance aromatic polyamides that are often intractable in melt processing.

Materials:

  • p-Phenylenediamine

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Calcium chloride (CaCl₂) (optional, to enhance solubility)

  • Pyridine (optional, as an acid scavenger)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve p-phenylenediamine and calcium chloride (if used) in NMP under an argon or nitrogen atmosphere.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • In a separate flask, dissolve terephthaloyl chloride in NMP.[4]

  • Slowly add the terephthaloyl chloride solution to the cooled diamine solution with vigorous stirring.[4] The reaction is typically rapid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The viscosity of the solution will increase significantly as the polymer forms.[4]

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like water or methanol.[4]

  • Collect the precipitated polymer by filtration, wash it thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Melt Polycondensation for Aliphatic Polyamides (e.g., Nylon 6,6)

Melt polycondensation is a common industrial method for producing aliphatic polyamides.

Materials:

  • Hexamethylenediammonium adipate (Nylon salt)

Procedure:

  • Place the nylon salt in a high-pressure reactor equipped with a stirrer and a system for removing water vapor.

  • Heat the reactor to a temperature of about 220-250°C under pressure (e.g., 15 atm). This allows the salt to melt and the initial polycondensation to occur while preventing the sublimation of monomers.

  • Gradually release the pressure while maintaining the temperature to facilitate the removal of water, which drives the polymerization reaction to completion.

  • Apply a vacuum in the final stage to remove the last traces of water and achieve a high molecular weight polymer.

  • Extrude the molten polymer from the reactor, cool it, and pelletize it for further processing.

Interfacial Polycondensation for Polyamides

This technique is useful for rapid polymerization at low temperatures and is often used for demonstration purposes.

Materials:

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Water

  • Adipoyl chloride (or another diacid chloride)

  • An organic solvent immiscible with water (e.g., cyclohexane)

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The NaOH neutralizes the HCl byproduct.

  • Prepare a solution of adipoyl chloride in the organic solvent.

  • Carefully pour the organic solution onto the aqueous solution in a beaker, creating two distinct layers. A polymer film will form at the interface of the two liquids.[7]

  • Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of nylon can be drawn from the interface.[7]

  • Wash the resulting polymer with water and then with a 50% aqueous ethanol solution to remove unreacted monomers and byproducts.[7]

  • Allow the polymer to dry.

Visualizing Polymerization and Experimental Workflows

Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental processes.

CondensationPolymerization cluster_reactants Bifunctional Monomers cluster_product Polymer & Byproduct Diamine Diamine (H₂N-R-NH₂) Polyamide Polyamide [-NH-R-NH-CO-R'-CO-]n Diamine->Polyamide Polycondensation Diacid Diacid (HOOC-R'-COOH) Diacid->Polyamide Polycondensation Water Water (H₂O) Polyamide->Water Byproduct

Caption: General reaction scheme for polyamide synthesis.

ExperimentalWorkflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization DissolveDiamine Dissolve Diamine in Solvent MixReactants Mix Reactants (Controlled Temperature) DissolveDiamine->MixReactants DissolveDiacid Dissolve Diacid Chloride in Solvent DissolveDiacid->MixReactants Stir Stir for 1-2 hours MixReactants->Stir Precipitate Precipitate Polymer in Non-solvent Stir->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analyze Analyze Properties (e.g., TGA, DSC, NMR) Dry->Analyze

Caption: Workflow for solution polycondensation.

References

Safety Operating Guide

Essential Safety and Operational Guide for 8-Ethoxycarbonyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 8-Ethoxycarbonyloctanol (CAS No. 3639-34-7). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier: this compound CAS Number: 3639-34-7 Synonyms: 8-Ethoxycarbonyloctan-1-ol, Ethyl 9-Hydroxynonanoate, 9-Hydroxynonanoic Acid Ethyl Ester[1]

Immediate Safety Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

It is crucial to note that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1] Therefore, handling should proceed with caution, and exposure should be minimized.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Safety glasses with side shields or safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Not required if handled in a well-ventilated area or chemical fume hood.[1]
Mixing & Heating Chemical splash goggles and a face shield.[2]Chemical-resistant gloves (e.g., Butyl rubber for esters).[2]Chemical-resistant apron over a laboratory coat.[3]Required if vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge.
Spill Cleanup Chemical splash goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.
Storage & Transport Safety glasses.Chemical-resistant gloves when handling containers.Laboratory coat.Not typically required.

Operational and Disposal Plans

1. Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended to minimize exposure.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store at -20°C for long-term stability.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1]

2. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][4]

  • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[4]

3. Spill Response:

  • Small Spills: Ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

4. Disposal Plan:

  • Dispose of waste from residues and unused products in accordance with local, state, and federal regulations.[4]

  • Do not reuse empty containers. Contaminated packaging should be disposed of in the same manner as the chemical.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react cleanup_decon Decontaminate Glassware & Surfaces handle_react->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.